molecular formula C86H97Cl3N10O26 B1663774 Oritavancin CAS No. 171099-57-3

Oritavancin

Cat. No.: B1663774
CAS No.: 171099-57-3
M. Wt: 1793.1 g/mol
InChI Key: VHFGEBVPHAGQPI-LXKZPTCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oritavancin is a semisynthetic lipoglycopeptide antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive bacteria . Its core research value lies in its potent and rapid bactericidal activity against a broad spectrum of resistant and susceptible Gram-positive pathogens, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant [MRSA] strains), vancomycin-resistant Staphylococcus aureus , enterococci (including vancomycin-resistant enterococci [VRE]), and streptococci . The compound's distinctive feature is its multifaceted mechanism of action. This compound not only inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors and inhibiting both transglycosylation and transpeptidation but also disrupts bacterial membrane integrity, leading to cell death . This multi-target mechanism is a significant area of interest for investigating solutions to bacterial resistance. From a pharmacological perspective, this compound is characterized by an exceptionally long terminal half-life (over 245 hours) and high plasma protein binding (approximately 85%), resulting in sustained concentrations in tissues . This prolonged half-life, combined with its excellent tissue penetration in skin structures, bone, and synovial fluid, makes it a compelling subject for research on prolonged antibiotic effects and outpatient therapy models . This compound is for research use only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFGEBVPHAGQPI-LXKZPTCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H97Cl3N10O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897570
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171099-57-3
Record name Oritavancin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171099-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oritavancin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171099573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oritavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oritavancin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORITAVANCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUG62FRZ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oritavancin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oritavancin is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE).[1][2] Structurally, it is an analogue of vancomycin, featuring a core heptapeptide, but is distinguished by key modifications, most notably the addition of a hydrophobic 4′-chlorobiphenylmethyl group to the disaccharide sugar.[1][3][4]

This structural alteration is pivotal, conferring upon this compound a multifaceted mechanism of action that goes beyond the capabilities of earlier glycopeptides.[3][4][5] this compound leverages at least three distinct, synergistic mechanisms: dual inhibition of cell wall synthesis (transglycosylation and transpeptidation) and disruption of bacterial membrane integrity.[3][4][6] This combination results in rapid, concentration-dependent bacterial killing and a low propensity for resistance development.[3][5] This guide provides a detailed technical overview of these core mechanisms, supported by quantitative data and key experimental protocols.

Core Mechanisms of Action

This compound's potent activity stems from its ability to attack multiple, essential bacterial processes simultaneously.

Dual Inhibition of Peptidoglycan Synthesis

Unlike first-generation glycopeptides that primarily inhibit a single step in peptidoglycan synthesis, this compound inhibits two crucial, sequential enzymatic processes.

2.1.1 Inhibition of Transglycosylation Similar to vancomycin, this compound obstructs the polymerization of the bacterial cell wall.[5][7] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor monomer.[1][3] This binding sterically blocks the action of transglycosylase enzymes, preventing the incorporation of new monomer units into the growing peptidoglycan chain.[1][8] The presence of the hydrophobic side chain enhances this interaction by anchoring the molecule at the site of action, increasing its binding affinity for Lipid II.[3]

2.1.2 Inhibition of Transpeptidation A key feature distinguishing this compound from vancomycin is its ability to inhibit transpeptidation, the cross-linking of peptidoglycan chains.[3][4][9] This is mediated by its hydrophobic 4′-chlorobiphenylmethyl side chain, which creates a secondary binding site.[10][11] This site interacts with the pentaglycyl (or D-Asp/Asn) bridging segment of the peptidoglycan structure.[3][4][12] By binding to both the D-Ala-D-Ala stem and the peptide bridge, this compound effectively prevents the transpeptidase enzymes from creating the covalent bonds that give the cell wall its structural integrity.[8][9] This secondary binding mechanism is critical for its activity against vancomycin-resistant strains that have altered the primary binding target to D-Ala-D-Lactate.[1][8]

Disruption of Bacterial Membrane Integrity

The lipophilic 4′-chlorobiphenylmethyl side chain also enables this compound to directly interact with and disrupt the bacterial cytoplasmic membrane.[3][4][13] This mechanism is independent of cell wall synthesis inhibition and contributes to its rapid bactericidal effects.[1] The process involves:

  • Anchoring: The hydrophobic tail anchors the molecule to the bacterial membrane.[5]

  • Depolarization: This interaction leads to a rapid loss of membrane potential.[3][13][14]

  • Permeabilization: The membrane's integrity is compromised, leading to increased permeability and the leakage of essential intracellular components, such as ions.[3][13][14]

This direct membrane disruption results in rapid, concentration-dependent cell death, even against stationary-phase and biofilm-producing bacteria, which are notoriously tolerant to many antibiotics.[3][13]

Ancillary Mechanisms

In addition to the three primary mechanisms, some studies have suggested that this compound may also inhibit bacterial RNA synthesis, further contributing to its multifaceted antibacterial profile.[5][13]

Quantitative Antimicrobial Activity & Pharmacokinetics

The multiple mechanisms of action translate to potent in vitro activity against a wide range of Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Gram-Positive Pathogens

Organism MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) Reference(s)
Methicillin-Resistant S. aureus (MRSA) 0.03 0.06 N/A [1]
Vancomycin-Intermediate S. aureus (VISA) N/A 2 0.12–4 [1]
Vancomycin-Resistant S. aureus (VRSA) N/A 0.5 0.12–2 [1]
Daptomycin-Nonsusceptible S. aureus N/A N/A 0.03–0.12 [1]
Methicillin-Resistant Coagulase-Negative Staphylococci 0.06 0.12 N/A [1]
Streptococcus pyogenes 0.06 0.25 N/A [1]
Streptococcus agalactiae 0.03 0.06 N/A [1]
Vancomycin-Resistant Enterococcus faecium (VRE) N/A N/A 0.03–0.12 [1]
Clostridium difficile N/A 1 0.06–1 [1]

Note: MIC values can vary based on testing methodology. The use of 0.002% polysorbate-80 is recommended in susceptibility testing to prevent loss of this compound due to binding to plastic surfaces.[1]

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound

Parameter Value Reference(s)
Terminal Half-Life (t½) ~245 hours [12][15]
Peak Serum Concentration (Cmax) ~140 mg/L (after single 1200 mg dose) [1]
Protein Binding ~85% [1][12]
Volume of Distribution (Vd) ~1 L/kg [1]
Primary Excretion Route Unchanged in urine (<5%) and feces (1%) [12]

| Key Pharmacodynamic Index | AUC/MIC Ratio |[16] |

Key Experimental Methodologies

The elucidation of this compound's mechanisms relies on several key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium.

  • Methodology:

    • Preparation of Inoculum: Isolate bacterial colonies from an overnight agar plate and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard.[17]

    • Drug Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (supplemented with 0.002% polysorbate-80 to prevent drug adhesion) in a 96-well microtiter plate.[1][18] Concentration ranges typically span from 0.001 to 16 µg/ml.[18]

    • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth-control well (no antibiotic) and a sterility-control well (no bacteria).

    • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17][18]

    • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye.[18]

Membrane Potential Assessment (Depolarization Assay)

This assay measures changes in the bacterial membrane potential following exposure to an antimicrobial agent.

  • Principle: The fluorescent probe 3,3′-dipropylthiadicarbocyanine iodide [DiSC₃(5)] is a lipophilic cation that accumulates in polarized bacterial membranes, where its fluorescence is quenched. Membrane depolarization causes the probe to be released into the aqueous environment, resulting in a quantifiable increase in fluorescence.[3][13]

  • Methodology:

    • Cell Preparation: Grow bacteria to the exponential phase, then pellet, wash, and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES).

    • Probe Loading: Add DiSC₃(5) to the cell suspension and incubate to allow the probe to load into the energized bacterial membranes until fluorescence is quenched.

    • Assay Initiation: Place the cell suspension in a fluorometer. After establishing a baseline fluorescence reading, add this compound at the desired concentration.[14]

    • Data Acquisition: Monitor fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization.[13][14] Control experiments with vancomycin (which does not depolarize membranes) and untreated cells should be run in parallel.[3]

Membrane Permeability Assay

This assay assesses the integrity of the bacterial cell membrane by measuring its permeability to fluorescent dyes.

  • Principle: This method often uses a dual-dye system, such as SYTO 9 and propidium iodide (PI). SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate both intact and damaged membranes. PI is a red-fluorescent nucleic acid stain that can only enter cells with compromised membranes. In a population of bacteria, an increase in the red/green fluorescence ratio indicates an increase in membrane permeability.

  • Methodology:

    • Cell Preparation: Prepare a standardized suspension of exponential-phase bacteria in a suitable buffer.

    • Dye Addition: Add the mixture of SYTO 9 and PI to the cell suspension.

    • Assay Initiation: Divide the suspension into appropriate wells or cuvettes. After establishing a baseline reading, add this compound at the desired test concentration.

    • Data Acquisition: Monitor both green and red fluorescence over time using a fluorometer. An increase in PI fluorescence (red) and a potential decrease in SYTO 9 fluorescence (green, due to displacement by PI) indicates permeabilization of the cell membrane.[13][14]

Visualizing the Mechanisms and Workflows

Oritavancin_Mechanisms This compound This compound Transglycosylation Inhibition of Transglycosylation This compound->Transglycosylation Primary Action Transpeptidation Inhibition of Transpeptidation This compound->Transpeptidation Unique Action Membrane Membrane Integrity Disruption This compound->Membrane Rapid Action RNA RNA Synthesis Inhibition This compound->RNA Ancillary LipidII Binds to D-Ala-D-Ala of Lipid II Transglycosylation->LipidII Bridge Binds to Pentaglycyl Bridge Transpeptidation->Bridge Depolarization Depolarization & Permeabilization Membrane->Depolarization

Diagram 1: High-level overview of this compound's multifaceted mechanisms of action.

Peptidoglycan_Inhibition cluster_key Mechanism Detail LipidII Lipid II Precursor (ends in D-Ala-D-Ala) TG Transglycosylation (Polymerization) LipidII->TG Substrate NascentPG Nascent Peptidoglycan Chain TP Transpeptidation (Cross-linking) NascentPG->TP Substrate MaturePG Cross-linked Peptidoglycan (Cell Wall) This compound This compound Block_TG BLOCKS This compound->Block_TG Block_TP BLOCKS This compound->Block_TP TG->NascentPG Elongates Chain TP->MaturePG Creates Cross-links Block_TG->TG key1 Binds to D-Ala-D-Ala terminus of Lipid II Block_TP->TP key2 Binds to pentaglycyl bridge on adjacent chain

Diagram 2: this compound's dual inhibition of peptidoglycan synthesis.

Depolarization_Workflow Start Start: Exponential Phase Bacteria Prep 1. Pellet, Wash, and Resuspend Cells in Buffer Start->Prep Load 2. Add DiSC3(5) Probe and Incubate Prep->Load Quench Result: Probe enters polarized membranes, fluorescence is quenched Load->Quench Measure 3. Establish Baseline Fluorescence in Fluorometer Load->Measure AddDrug 4. Add this compound Measure->AddDrug Monitor 5. Monitor Fluorescence Intensity Over Time AddDrug->Monitor Result Outcome: Rapid increase in fluorescence indicates depolarization Monitor->Result

Diagram 3: Experimental workflow for the membrane depolarization assay.

Conclusion

The potent bactericidal activity of this compound against a wide array of challenging Gram-positive pathogens is a direct consequence of its unique and synergistic multi-component mechanism of action. By simultaneously inhibiting both the polymerization and cross-linking of the bacterial cell wall while also causing rapid membrane disruption, this compound presents a formidable challenge to bacterial survival.[3][4] This multifaceted approach not only ensures rapid eradication of susceptible organisms, including those in slow-growing or biofilm states, but also contributes to its high barrier to resistance development, making it a valuable agent in the clinical management of serious bacterial infections.[3][13]

References

Oritavancin's Disruption of Bacterial Cell Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oritavancin, a lipoglycopeptide antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. Its efficacy is attributed to a multifaceted mechanism of action that converges on the bacterial cell envelope. Beyond the inhibition of crucial cell wall synthesis enzymes, transglycosylase and transpeptidase, this compound possesses a unique ability to disrupt the integrity of the bacterial cell membrane. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on bacterial cell membrane potential. Detailed protocols for key assays and visual representations of the underlying pathways are presented to facilitate further research and development in this area.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with robust and multi-targeted mechanisms of action. This compound, a semi-synthetic derivative of vancomycin, represents a significant advancement in the lipoglycopeptide class of antibiotics.[1][2] A key feature distinguishing this compound from its predecessors is its potent and rapid bactericidal activity, which is largely attributed to its ability to compromise the bacterial cell membrane.[3][4] This disruption leads to a cascade of events, including depolarization of the membrane potential, increased permeability, and ultimately, cell death.[5]

This technical guide will delve into the core mechanisms of this compound-induced membrane disruption, present quantitative data on its effects, provide detailed experimental protocols for studying these phenomena, and offer visual diagrams to elucidate the complex interactions involved.

This compound's Multifaceted Mechanism of Action

This compound's bactericidal prowess stems from a trio of synergistic mechanisms that target the bacterial cell envelope:

  • Inhibition of Transglycosylation: Similar to other glycopeptides, this compound binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby sterically hindering the transglycosylase enzymes responsible for elongating the glycan chains of the bacterial cell wall.[4]

  • Inhibition of Transpeptidation: Unique to this compound is its ability to also inhibit the transpeptidation step of cell wall synthesis. This is facilitated by its hydrophobic 4'-chlorobiphenylmethyl side chain, which allows it to anchor to the pentaglycyl bridge of peptidoglycan precursors, a secondary binding site.[1][2]

  • Disruption of Cell Membrane Integrity: The aforementioned hydrophobic side chain is also the primary driver of this compound's ability to interact with and disrupt the bacterial cell membrane. This interaction leads to rapid and concentration-dependent depolarization of the membrane potential and increased membrane permeability.[3][5]

Quantitative Data on this compound's Activity

The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.030.06
Methicillin-Resistant S. aureus (MRSA)0.030.06
Vancomycin-Intermediate S. aureus (VISA)0.060.12
Vancomycin-Resistant S. aureus (VRSA)0.060.12

Table 2: this compound Minimum Inhibitory Concentrations (MICs) against Enterococcus Species

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis (vancomycin-susceptible)0.0150.03
Enterococcus faecium (vancomycin-resistant, VanA)0.030.06
Enterococcus faecium (vancomycin-resistant, VanB)0.0150.03

Table 3: this compound-Induced Membrane Depolarization

Bacterial StrainThis compound Concentration (µg/mL)Time to Maximum Depolarization
S. aureus (MRSA)4< 5 minutes
S. aureus (VISA)8< 5 minutes
E. faecium (VRE)4< 10 minutes

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound.[6]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure optical density.

Bacterial Membrane Potential Assay using DiSC₃(5)

This protocol describes the use of the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.[7][8]

Materials:

  • Bacterial culture in logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

  • DiSC₃(5) stock solution (in DMSO)

  • This compound solution

  • Fluorometer with excitation at ~622 nm and emission at ~670 nm

Procedure:

  • Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

  • Wash the cells twice with HEPES buffer and resuspend to an optical density at 600 nm (OD₆₀₀) of 0.05.

  • Equilibrate the cell suspension at room temperature for 10 minutes.

  • Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark for 30-60 minutes to allow for probe uptake and fluorescence quenching.

  • Transfer the cell suspension to a cuvette and place it in the fluorometer.

  • Record the baseline fluorescence for 2-3 minutes.

  • Add the desired concentration of this compound and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.

  • As a positive control for complete depolarization, add a known depolarizing agent such as valinomycin.

Bacterial Membrane Permeability Assay using SYTOX™ Green

This protocol details the use of the SYTOX™ Green nucleic acid stain to assess membrane permeability.[9][10]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • SYTOX™ Green stain (in DMSO)

  • This compound solution

  • Fluorometer or flow cytometer with excitation at ~488 nm and emission at ~523 nm

Procedure:

  • Harvest and wash bacterial cells as described in the membrane potential assay, resuspending them in PBS.

  • Incubate the cell suspension with SYTOX™ Green at a final concentration of 1-5 µM for 15 minutes in the dark.

  • Measure the baseline fluorescence.

  • Add the desired concentration of this compound and monitor the increase in fluorescence over time. An increase in fluorescence signifies the uptake of the dye due to compromised membrane integrity.

  • For a positive control, use heat-killed or alcohol-treated cells to achieve maximum permeabilization.

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Oritavancin_Mechanism cluster_CellWall Cell Wall Synthesis Inhibition cluster_Membrane Membrane Disruption Peptidoglycan Precursor Peptidoglycan Precursor Transglycosylation Transglycosylation Peptidoglycan Precursor->Transglycosylation Elongation Nascent Peptidoglycan Nascent Peptidoglycan Transglycosylation->Nascent Peptidoglycan Transpeptidation Transpeptidation Nascent Peptidoglycan->Transpeptidation Cross-linking Mature Peptidoglycan Mature Peptidoglycan Transpeptidation->Mature Peptidoglycan Bacterial Membrane Bacterial Membrane Depolarization Depolarization Bacterial Membrane->Depolarization Loss of Potential Increased Permeability Increased Permeability Depolarization->Increased Permeability Ion Leakage Ion Leakage Increased Permeability->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death This compound This compound This compound->Transglycosylation Inhibits This compound->Transpeptidation Inhibits This compound->Bacterial Membrane Interacts with

Caption: this compound's tripartite mechanism of action targeting the bacterial cell envelope.

Experimental_Workflow cluster_MIC MIC Determination cluster_Depolarization Membrane Depolarization Assay cluster_Permeability Membrane Permeability Assay Bacterial Culture Bacterial Culture Serial Dilution of this compound Serial Dilution of this compound Bacterial Culture->Serial Dilution of this compound Inoculation Inoculation Serial Dilution of this compound->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading Bacterial Cell Prep Bacterial Cell Prep DiSC3(5) Staining DiSC3(5) Staining Bacterial Cell Prep->DiSC3(5) Staining Baseline Fluorescence Baseline Fluorescence DiSC3(5) Staining->Baseline Fluorescence Add this compound Add this compound Baseline Fluorescence->Add this compound Measure Fluorescence Change Measure Fluorescence Change Add this compound->Measure Fluorescence Change Bacterial Cell Prep 2 Bacterial Cell Prep SYTOX Green Staining SYTOX Green Staining Bacterial Cell Prep 2->SYTOX Green Staining Baseline Fluorescence 2 Baseline Fluorescence 2 SYTOX Green Staining->Baseline Fluorescence 2 Baseline Fluorescence Add this compound 2 Add this compound 2 Baseline Fluorescence 2->Add this compound 2 Add this compound Measure Fluorescence Change 2 Measure Fluorescence Change 2 Add this compound 2->Measure Fluorescence Change 2 Measure Fluorescence Change

Caption: Workflow for key in vitro assays to evaluate this compound's activity.

Signaling_Pathway This compound This compound Hydrophobic Side Chain Hydrophobic Side Chain This compound->Hydrophobic Side Chain Bacterial Membrane Interaction Bacterial Membrane Interaction Hydrophobic Side Chain->Bacterial Membrane Interaction Membrane Depolarization Membrane Depolarization Bacterial Membrane Interaction->Membrane Depolarization Increased Permeability Increased Permeability Membrane Depolarization->Increased Permeability Efflux of K+ Efflux of K+ Increased Permeability->Efflux of K+ Influx of H+ Influx of H+ Increased Permeability->Influx of H+ Dissipation of Proton Motive Force Dissipation of Proton Motive Force Efflux of K+->Dissipation of Proton Motive Force Influx of H+->Dissipation of Proton Motive Force Inhibition of ATP Synthesis Inhibition of ATP Synthesis Dissipation of Proton Motive Force->Inhibition of ATP Synthesis Cell Death Cell Death Inhibition of ATP Synthesis->Cell Death

Caption: Signaling cascade of this compound-induced bacterial membrane disruption and cell death.

Conclusion

This compound's unique ability to disrupt the bacterial cell membrane potential, in concert with its inhibition of cell wall synthesis, underscores its importance as a potent and rapidly bactericidal agent. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of its mechanism of action and facilitating the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. The provided protocols and visualizations offer a framework for consistent and reproducible research in this critical area.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Oritavancin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of oritavancin, a second-generation lipoglycopeptide antibiotic. The document details the key structural features that contribute to its potent antimicrobial activity and outlines the semi-synthetic manufacturing process, from the fermentation of its natural precursor to the purified active pharmaceutical ingredient.

Chemical Structure of this compound

This compound is a semi-synthetic derivative of chloroeremomycin, a naturally occurring glycopeptide produced by the bacterium Kibdelosporangium aridum.[1][2][3] Structurally, it is a complex lipoglycopeptide with a molecular formula of C86H97Cl3N10O26 and a molecular weight of 1793.1 g/mol .[4] The core of the molecule is a heptapeptide backbone, similar to that of vancomycin.[3]

Key structural modifications that differentiate this compound from vancomycin and contribute to its enhanced antibacterial properties include:

  • A Lipophilic Side Chain: A distinctive feature of this compound is the presence of a 4'-chlorobiphenylmethyl group attached to the disaccharide sugar.[5][6] This hydrophobic moiety is crucial for its mechanism of action, allowing the molecule to anchor to the bacterial cell membrane, which disrupts membrane integrity and enhances its bactericidal activity.[5][6]

  • A 4-epi-vancosamine Moiety: this compound contains a 4-epi-vancosamine sugar, which, along with other structural features, contributes to its ability to form dimers and bind effectively to the peptidoglycan precursors of bacterial cell walls.[7]

These structural attributes result in a multifaceted mechanism of action that includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane potential.[8]

Synthesis of this compound

The manufacturing of this compound is a multi-stage process that begins with the fermentation of a chloroeremomycin-producing microorganism, followed by a series of purification and chemical modification steps. The overall process can be broadly categorized into the production of the precursor, chloroeremomycin (also known as A82846B or Nucleus Factor B), and its subsequent conversion to this compound.[1][2][9]

Production of Chloroeremomycin (A82846B)

The initial step in this compound synthesis is the production of its direct precursor, chloroeremomycin, through fermentation.

  • Fermentation: A culture of a chloroeremomycin-producing microorganism, typically Kibdelosporangium aridum, is grown under controlled fermentative conditions in a medium free of animal-sourced material.[1][2] The fermentation process is optimized to promote cell growth and the biosynthesis of chloroeremomycin. The typical yield of chloroeremomycin in the fermentation broth ranges from 2 to 4 g/L.[2][9]

  • Recovery and Purification: Following fermentation, chloroeremomycin is recovered from the broth using a polymeric exchange resin. The recovered product is then decolorized with a polymeric adsorbent resin and further purified by chromatography on a hydrophobic polymeric resin column. The purified chloroeremomycin is then precipitated using an organic solvent.[1]

Semi-Synthetic Conversion of Chloroeremomycin to this compound

The purified chloroeremomycin undergoes a key chemical modification step to introduce the lipophilic side chain, followed by further purification to yield the final active pharmaceutical ingredient.

The central synthetic step is the reductive alkylation of the amino group on the disaccharide of chloroeremomycin with 4'-chloro-4-biphenyl carboxaldehyde.[1] To improve the regioselectivity of this reaction and minimize the formation of impurities, a method involving the protection of other amino groups has been developed.[10]

Step 1: Protection of the Amino Group (Optional, for improved regioselectivity) [10]

  • Dissolve the chloroeremomycin intermediate (A82846B) and an alkali in a suitable solvent (e.g., a mixture of water and an organic solvent like DMF).

  • Add an amino-protecting group, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or di-tert-butyl dicarbonate (Boc2O), to the solution.

  • Allow the reaction to proceed to obtain the protected intermediate.

Step 2: Reductive Alkylation [1][10]

  • Dissolve the (protected or unprotected) chloroeremomycin in an organic solvent such as a mixture of DMF and methanol.[10][11]

  • Add 4'-chloro-4-biphenyl carboxaldehyde to the solution to form a Schiff base.

  • Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to reduce the C=N bond to a C-N single bond, thereby attaching the 4'-chlorobiphenylmethyl group.[10][11]

Step 3: Deprotection (if a protecting group was used) [10]

  • If an Fmoc protecting group was used, it can be removed by treatment with a mild base, such as 10% piperidine in DMF.

  • If a Boc protecting group was used, it can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.

Step 4: Purification and Isolation [1][2][10]

  • The crude this compound is purified using chromatographic techniques, such as reverse-phase HPLC.

  • The purified this compound is then concentrated, and the final product is precipitated, often as a salt (e.g., diphosphate), and dried.

The overall yield of this compound diphosphate from chloroeremomycin is typically in the range of 45% to 72%.[2][9] The final product is a high-purity substance, with a target purity of 90% or greater.[1][2][9]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound.

Table 1: Chloroeremomycin (A82846B) Fermentation

ParameterValueReference
MicroorganismKibdelosporangium aridum[1][2][9]
Titer Yield2 - 4 g/L[2][9]

Table 2: this compound Synthesis and Purity

ParameterValueReference
Overall Yield (from Chloroeremomycin)45 - 72%[2][9]
Target Purity≥ 90%[1][2][9]
Yield of Final Deprotection and Isolation (Lab Scale)85 - 91%[10]

Visualizations

This compound Synthesis Workflow

The following diagram illustrates the major steps in the manufacturing process of this compound.

Oritavancin_Synthesis cluster_0 Chloroeremomycin Production cluster_1 Semi-Synthesis of this compound Fermentation Fermentation of Kibdelosporangium aridum Recovery Recovery from Broth (Polymeric Exchange Resin) Fermentation->Recovery Purification_C Purification of Chloroeremomycin (Chromatography & Precipitation) Recovery->Purification_C Protection Amino Group Protection (Optional) Purification_C->Protection Purified Chloroeremomycin Alkylation Reductive Alkylation with 4'-chloro-4-biphenyl carboxaldehyde Protection->Alkylation Deprotection Deprotection Alkylation->Deprotection Purification_O Purification of this compound (Chromatography) Deprotection->Purification_O Isolation Precipitation and Drying Purification_O->Isolation Oritavancin_API This compound API Isolation->Oritavancin_API

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Action of this compound

This diagram illustrates the multifaceted mechanism of action of this compound against Gram-positive bacteria.

Oritavancin_MoA cluster_CellWall Cell Wall Synthesis Inhibition cluster_Membrane Cell Membrane Disruption This compound This compound Transglycosylation Inhibition of Transglycosylation This compound->Transglycosylation Transpeptidation Inhibition of Transpeptidation This compound->Transpeptidation Membrane_Anchoring Anchoring to Cell Membrane (Lipophilic Side Chain) This compound->Membrane_Anchoring Bacterial_Cell_Death Bacterial Cell Death Transglycosylation->Bacterial_Cell_Death Transpeptidation->Bacterial_Cell_Death Depolarization Membrane Depolarization Membrane_Anchoring->Depolarization Permeabilization Increased Membrane Permeability Depolarization->Permeabilization Permeabilization->Bacterial_Cell_Death

References

Oritavancin's Potent Activity Against Resistant Gram-Positive Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent and rapid bactericidal activity against a wide spectrum of clinically significant Gram-positive pathogens. Its efficacy extends to multi-drug resistant strains that pose significant therapeutic challenges, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. This technical guide provides an in-depth overview of this compound's spectrum of activity, detailing its in-vitro efficacy against key resistant pathogens, the experimental methodologies used to determine this activity, and a visualization of its unique multi-modal mechanism of action.

In-Vitro Spectrum of Activity: Quantitative Data Summary

This compound's potent in-vitro activity against a variety of resistant Gram-positive pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) data from numerous studies, providing a comparative overview of its efficacy.

Table 1: this compound Activity against Staphylococcus aureus Phenotypes

Organism/PhenotypeThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Methicillin-Resistant S. aureus (MRSA)0.03 - 10.03 - 0.120.06 - 0.25
Vancomycin-Intermediate S. aureus (VISA)0.12 - 40.51 - 2
Vancomycin-Resistant S. aureus (VRSA)0.12 - 10.12 - 10.5 - 1
Daptomycin-Non-Susceptible S. aureus (DNSSA)0.03 - 0.12--
Linezolid-Resistant S. aureus≤0.120.030.06

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: this compound Activity against Enterococcus Species

Organism/PhenotypeThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)-0.0150.015
Enterococcus faecalis (VanA)-0.250.5
Enterococcus faecium (Vancomycin-Susceptible)-≤0.008≤0.008
Enterococcus faecium (VanA)-0.030.06
Enterococcus faecium (VanB)-≤0.008≤0.008
Linezolid-Resistant E. faecalis & E. faecium≤0.120.0150.12

Data compiled from multiple sources.[1][7][8][9]

Table 3: this compound Activity against Other Resistant Pathogens

Organism/PhenotypeThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Penicillin-Resistant Streptococcus pneumoniae≤0.015 - 0.25--
Methicillin-Resistant Coagulase-Negative Staphylococci-0.060.12

Data compiled from multiple sources.[10][11][12]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

a. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound powder

  • Polysorbate-80 (P-80)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

b. Methodology:

  • Media Preparation: Prepare CAMHB supplemented with 0.002% P-80.[13][14] The inclusion of P-80 is crucial as it prevents the binding of the lipophilic this compound molecule to plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.[13][14]

  • This compound Stock Solution: Prepare a stock solution of this compound.

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in the P-80 supplemented CAMHB in the 96-well plates to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start media Prepare CAMHB + 0.002% Polysorbate-80 start->media drug Prepare this compound Stock Solution start->drug inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum dilute Serial Dilute this compound in 96-well plate media->dilute drug->dilute inoculate Inoculate wells with ~5x10^5 CFU/mL bacteria inoculum->inoculate dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC: Lowest concentration with no visible growth incubate->read end End read->end

Caption: Workflow for MIC determination via broth microdilution.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

a. Materials:

  • CAMHB supplemented with 0.002% P-80

  • This compound solution at desired concentrations (e.g., multiples of the MIC)

  • Bacterial inoculum standardized to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL

  • Sterile saline for dilutions

  • Agar plates for colony counting

b. Methodology:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it in CAMHB with P-80 to the starting inoculum density.

  • Assay Setup: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control without the antibiotic.

  • Incubation: Incubate the cultures at 35°C with agitation.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubation and Analysis: Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL). A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Time_Kill_Assay_Workflow cluster_sampling Sampling and Plating cluster_analysis Analysis start Start inoculum Prepare Log-Phase Bacterial Inoculum (~5x10^5 CFU/mL) start->inoculum setup Add this compound at various concentrations inoculum->setup incubate Incubate at 35°C with agitation setup->incubate sample Withdraw aliquots at 0, 1, 2, 4, 6, 8, 24h incubate->sample dilute Serial dilute aliquots in sterile saline sample->dilute plate Plate dilutions onto agar dilute->plate incubate_plates Incubate plates for 18-24h plate->incubate_plates count Count colonies (CFU/mL) incubate_plates->count analyze Determine log10 reduction (Bactericidal = ≥3-log kill) count->analyze end End analyze->end

Caption: Workflow for time-kill assays.

Minimal Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

a. Materials:

  • MBEC assay plate (e.g., Calgary Biofilm Device)

  • Tryptic soy broth (TSB) or other suitable growth medium

  • This compound solutions

  • Sterile saline

  • 96-well microtiter plates

  • Sonicator

b. Methodology:

  • Biofilm Formation: Inoculate the wells of the MBEC plate with a standardized bacterial suspension and incubate for 24-48 hours to allow for biofilm formation on the pegs of the lid.

  • Rinsing: Gently rinse the peg lid in sterile saline to remove planktonic cells.

  • Antibiotic Challenge: Place the peg lid into a 96-well plate containing serial dilutions of this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • Recovery: Transfer the peg lid to a new 96-well plate containing recovery broth.

  • Sonication: Sonicate the plate to dislodge the biofilm bacteria from the pegs into the recovery broth.

  • Incubation and Reading: Incubate the recovery plate for 24 hours. The MBEC is the minimum concentration of the antimicrobial agent that prevents regrowth of the biofilm bacteria.[15]

MBEC_Assay_Workflow cluster_biofilm Biofilm Growth cluster_challenge Antibiotic Challenge cluster_recovery Recovery & Reading start Start inoculate Inoculate MBEC plate start->inoculate incubate_biofilm Incubate 24-48h to form biofilm inoculate->incubate_biofilm rinse Rinse pegs to remove planktonic cells incubate_biofilm->rinse challenge Expose pegs to serial dilutions of this compound rinse->challenge incubate_challenge Incubate for 24h challenge->incubate_challenge transfer Transfer pegs to recovery broth incubate_challenge->transfer sonicate Sonicate to dislodge biofilm transfer->sonicate incubate_recovery Incubate recovery plate for 24h sonicate->incubate_recovery read Read MBEC: Lowest concentration with no regrowth incubate_recovery->read end End read->end

Caption: Workflow for the MBEC assay.

Mechanism of Action: A Multi-modal Approach

This compound's potent bactericidal activity stems from its multiple, synergistic mechanisms of action that target the bacterial cell wall and membrane.[13]

  • Inhibition of Transglycosylation: Similar to other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of lipid II, a key precursor in peptidoglycan synthesis. This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of the peptidoglycan backbone.[13]

  • Inhibition of Transpeptidation: this compound's unique structure allows it to also bind to the pentaglycyl bridging segments of the peptidoglycan, which are crucial for cross-linking the polymer chains. This inhibits the transpeptidase enzymes, further weakening the cell wall.[13]

  • Cell Membrane Disruption: The lipophilic 4'-chlorobiphenylmethyl side chain of this compound anchors the molecule to the bacterial cytoplasmic membrane. This interaction disrupts the membrane integrity, leading to depolarization, increased permeability, and ultimately, rapid cell death.[13] This membrane-disrupting activity is a key differentiator from other glycopeptides and contributes to its rapid bactericidal effect and activity against non-dividing bacteria.

Oritavancin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane This compound This compound bridge Pentaglycyl Bridge This compound->bridge 2. Inhibits Transpeptidation membrane This compound->membrane 3. Disrupts Membrane Integrity lipidII Lipid II (D-Ala-D-Ala) This compound->lipidII 1. Inhibits Transglycosylation peptidoglycan Nascent Peptidoglycan Chain

Caption: this compound's multi-modal mechanism of action.

Conclusion

This compound demonstrates exceptional in-vitro activity against a broad range of resistant Gram-positive pathogens. Its multifaceted mechanism of action, targeting both cell wall synthesis and membrane integrity, results in rapid, concentration-dependent bactericidal effects and a low propensity for resistance development. The data and methodologies presented in this guide underscore the significant potential of this compound as a valuable therapeutic option in the management of serious and difficult-to-treat bacterial infections.

References

In Vitro Activity of Oritavancin Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oritavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its multifaceted mechanism of action, which includes inhibition of transglycosylation and transpeptidation, as well as disruption of bacterial cell membrane integrity, contributes to its rapid, concentration-dependent bactericidal activity. This technical guide provides a comprehensive overview of the in vitro activity of this compound against MRSA and VRE, detailing its minimum inhibitory concentrations (MICs), time-kill kinetics, and biofilm eradication capabilities. Detailed experimental protocols for key in vitro assays are also presented to facilitate reproducible research.

Mechanism of Action

This compound exerts its antibacterial effect through a combination of at least three distinct mechanisms, distinguishing it from other glycopeptides like vancomycin.[1] This multi-targeted approach is believed to contribute to its potent activity against both vancomycin-susceptible and -resistant organisms.[1]

The proposed mechanisms are:

  • Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylase enzymes and thus preventing the polymerization of the peptidoglycan backbone.[1][2][3]

  • Inhibition of Transpeptidation: this compound also interacts with the pentaglycine cross-linking bridge of the staphylococcal cell wall, inhibiting the transpeptidase-mediated cross-linking of peptidoglycan chains.[1][2] This secondary binding site is crucial for its activity against vancomycin-resistant strains where the primary D-Ala-D-Ala target is modified to D-Ala-D-Lac.[1]

  • Disruption of Bacterial Membrane Integrity: The hydrophobic 4'-chlorobiphenylmethyl side chain of this compound is implicated in its ability to anchor to and disrupt the bacterial cell membrane.[1][4] This interaction leads to membrane depolarization, increased permeability, and ultimately, rapid cell death.[1] This membrane-disrupting activity is also thought to be responsible for its effectiveness against non-dividing, stationary-phase bacteria and bacteria within biofilms.[1][5][6]

Oritavancin_Mechanism_of_Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Membrane Bacterial Cell Membrane Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) Polymerization Transglycosylation (Polymerization) Peptidoglycan_Precursors->Polymerization Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking Mature_Peptidoglycan Mature Peptidoglycan Crosslinking->Mature_Peptidoglycan Membrane_Integrity Membrane Integrity Depolarization Depolarization & Increased Permeability Cell_Death_Membrane Cell Death This compound This compound This compound->Polymerization Inhibits This compound->Crosslinking Inhibits This compound->Membrane_Integrity Disrupts

This compound's multi-target mechanism of action.

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity against a large number of MRSA and VRE isolates. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of this compound against MRSA
Organism/PhenotypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
MRSA50-0.03-[7]
MRSA15---[8]
MRSA (US & Europe)--0.030.06[6]
MRSA (Bloodstream Infections, 2010-2019)---0.06[9]
Community-Associated MRSA (CA-MRSA)92---[10]
Vancomycin-Intermediate S. aureus (VISA)600.12 - 40.52[6][7]
Vancomycin-Resistant S. aureus (VRSA)100.12 - 2-0.5[6][10]
Daptomycin-Nonsusceptible S. aureus (DNSSA)70.03 - 0.12--[6][10]
Table 2: In Vitro Activity of this compound against VRE
Organism/PhenotypeNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
VRE (Enterococcus faecium)--0.030.06[11]
VRE (Enterococcus faecalis)----[6]
VanA VRE--0.030.12[6]
VanB VRE--0.0040.008[6]
VRE (Bloodstream Infections, 2010-2019)---0.5[9]

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of an antimicrobial agent over time. This compound exhibits rapid, concentration-dependent killing against both MRSA and VRE.[12][13]

  • Against MRSA: At concentrations approximating the free peak concentration (fCmax) from a 200 mg dose, this compound has been shown to achieve bactericidal activity (≥3-log₁₀ reduction in CFU/mL) against MRSA within 1 hour.[12][13] This rapid killing is also observed against vancomycin-intermediate and vancomycin-resistant S. aureus strains.[12][13][14]

  • Against VRE: Bactericidal activity against VRE is typically achieved within 10 to 24 hours at clinically relevant concentrations.[12][13]

  • Against Stationary-Phase and Biofilm Bacteria: Notably, this compound maintains its bactericidal activity against stationary-phase MRSA and can eradicate MRSA biofilms at concentrations close to its planktonic MIC.[1][6][14] For instance, it has been reported to sterilize MRSA biofilms at minimal biofilm eradication concentrations (MBECs) ranging from 0.5 to 8 µg/mL.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound against MRSA and VRE using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow start Start prep_this compound Prepare this compound Stock Solution (with 0.002% Polysorbate-80) start->prep_this compound serial_dilution Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) (maintain 0.002% Polysorbate-80) prep_this compound->serial_dilution inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells inoculum_prep Prepare Bacterial Inoculum (to ~5 x 10^5 CFU/mL) inoculum_prep->inoculate_wells incubation Incubate at 35-37°C for 16-20 hours inoculate_wells->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Polysorbate-80 (Tween® 80)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (MRSA or VRE)

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

Procedure:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. It is crucial to dissolve this compound in a diluent containing 0.002% polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[12]

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate. Ensure that 0.002% polysorbate-80 is maintained in all wells containing the drug.[12]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. Pick 3-5 colonies from an overnight culture on a non-selective agar plate and suspend in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity.

Materials:

  • Same as for MIC determination, plus:

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • Timer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial isolate in CAMHB to the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of ~0.25).[15]

  • Inoculum Adjustment: Dilute the logarithmic phase culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Antibiotic Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspensions. As with MIC testing, the broth should contain 0.002% polysorbate-80.[15] Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto non-selective agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

This compound demonstrates potent and rapid in vitro bactericidal activity against MRSA and VRE, including strains with resistance to other antibiotics. Its unique, multi-faceted mechanism of action likely contributes to this efficacy and may reduce the potential for the development of resistance. The data presented in this guide underscore the significant potential of this compound as a therapeutic agent for infections caused by these challenging Gram-positive pathogens. The provided protocols offer a standardized approach for further in vitro investigation of this promising antibiotic.

References

An In-depth Technical Guide to Oritavancin's Molecular Binding Sites on Peptidoglycan Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the lipoglycopeptide antibiotic oritavancin and its primary targets, the peptidoglycan precursors. Through a detailed examination of quantitative binding data, experimental methodologies, and molecular pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action at the molecular level.

Introduction: this compound's Multifaceted Mechanism of Action

This compound is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its robust efficacy stems from a multi-pronged mechanism of action that primarily involves the inhibition of bacterial cell wall synthesis.[1][2] this compound distinguishes itself from its predecessor, vancomycin, through structural modifications that enhance its binding affinity to peptidoglycan precursors and provide additional mechanisms of bacterial killing.[3][4]

The core of this compound's activity lies in its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the fundamental building block of the bacterial cell wall.[3][5] This binding sequesters lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis.[1][6] Furthermore, this compound possesses a hydrophobic 4'-chlorobiphenylmethyl side chain which allows it to anchor to the bacterial membrane, increasing its local concentration and stabilizing its interaction with membrane-associated lipid II.[3][7] This lipophilic tail also contributes to a secondary mechanism of action: the disruption of bacterial membrane integrity, leading to depolarization and increased permeability.[7][8]

Crucially, this compound also demonstrates the ability to bind to a secondary site on the peptidoglycan precursor, the pentaglycyl (or other bridging peptide) segment.[1][6] This interaction is significant for its activity against vancomycin-resistant strains that have altered their peptidoglycan precursors to terminate in D-alanyl-D-lactate (D-Ala-D-Lac), a modification that reduces vancomycin's binding affinity by a factor of 1000.[3][9] this compound's ability to engage with both the stem peptide and the bridging segment allows it to maintain potent activity against these resistant pathogens.[6][8]

Quantitative Analysis of this compound's Binding Affinity

The enhanced potency of this compound is quantitatively reflected in its binding affinities for various peptidoglycan precursors. These have been elucidated through several biophysical techniques, primarily Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR).

Quartz Crystal Microbalance (QCM) Data

QCM studies have provided valuable insights into the equilibrium dissociation constants (KD) of this compound for different lipid II variants, highlighting the contributions of specific structural modifications of the precursor to the binding affinity.

LigandThis compound KD (M)Vancomycin KD (M)Reference
Lipid II2.13 x 10-7 ± 0.60 x 10-75.37 x 10-7 ± 0.41 x 10-7[3]
Amidated Lipid II6.64 x 10-8 ± 1.62 x 10-8No binding detected[3]
Lipid II-Gly5Not explicitly stated, but Kass increased compared to Lipid IIUnchanged from Lipid II[3]
Amidated Lipid II-Gly5Not explicitly stated, but Kass showed the highest increaseNot reported[3]
Lipid II-d-Lac1.05 x 10-7Not reported[3]

Table 1: Equilibrium Dissociation Constants (KD) of this compound and Vancomycin for Lipid II Variants Determined by QCM.

Surface Plasmon Resonance (SPR) Data

SPR studies have further corroborated the enhanced binding of this compound, particularly to vancomycin-resistant precursors, demonstrating a significant increase in binding affinity compared to vancomycin.

LigandThis compound Binding Affinity vs. VancomycinReference
Lys-D-Ala-D-Ala peptide~100-1000-fold tighter binding[4][10]
Lys-D-Ala-D-Lac peptide~100-1000-fold tighter binding[4][10]

Table 2: Comparative Binding Affinity of this compound and Vancomycin to Peptidoglycan Precursor Mimics Determined by SPR.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding studies. This section outlines the key experimental protocols used to investigate the interaction between this compound and peptidoglycan precursors.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly Rotational-Echo Double-Resonance (REDOR) NMR, has been instrumental in defining the molecular architecture of the this compound-peptidoglycan complex within intact bacterial cells.

Objective: To determine the proximity of this compound to specific components of the peptidoglycan, thereby identifying its binding sites.

Methodology:

  • Isotopic Labeling of Bacteria: Staphylococcus aureus cells are grown in media containing isotopically labeled amino acids, such as D-[1-13C]alanine and [15N]glycine, to incorporate NMR-active nuclei into the peptidoglycan structure.[2] An alanine racemase inhibitor is often included to ensure specific incorporation of the labeled D-alanine.

  • Cell Wall Preparation (for isolated studies): For some experiments, cell walls are isolated from the cultured bacteria. This typically involves mechanical disruption of the cells (e.g., with glass beads) followed by differential centrifugation and enzymatic digestion to remove non-peptidoglycan components.[5]

  • Complex Formation: The labeled whole cells or isolated cell walls are incubated with a fluorinated analog of this compound, such as [19F]this compound. The fluorine atom serves as an NMR-active probe without significantly altering the antibiotic's activity.[1][8]

  • REDOR NMR Spectroscopy: The sample is subjected to REDOR NMR analysis. This technique reintroduces the dipolar coupling between heteronuclear spin pairs (e.g., 13C-19F or 15N-19F) that is normally averaged out by magic-angle spinning. The magnitude of this dipolar coupling is inversely proportional to the cube of the distance between the nuclei.[1][11]

    • Pulse Sequence: A standard REDOR pulse sequence is applied, which involves acquiring two spectra: one with dephasing pulses on the heteronuclear channel (S) and one without (S0).

    • Data Analysis: The difference between these spectra (ΔS = S0 - S) provides a measure of the dipolar coupling and, consequently, the internuclear distance. By measuring the distances between the 19F on this compound and the 13C and 15N labels in the peptidoglycan, the binding orientation and proximity to the D-Ala-D-Ala terminus and the pentaglycyl bridge can be determined.[1][11]

Quartz Crystal Microbalance (QCM)

QCM is a mass-sensitive biosensor technique used to measure the binding kinetics and affinity of molecules in real-time.

Objective: To quantify the binding affinity (KD) of this compound to various lipid II derivatives embedded in a model membrane.

Methodology:

  • Sensor Preparation: A quartz crystal sensor is coated with a monolayer of a substance that can support a lipid bilayer, such as hexadecanethiol.[3]

  • Supported Lipid Bilayer Formation: A supported lipid bilayer containing the lipid II variant of interest is formed on the sensor surface. This is often achieved using the Langmuir-Blodgett technique, where a monolayer of a lipid mixture (e.g., DOPC containing a small percentage of the lipid II variant) is transferred from an air-water interface to the sensor surface.[3]

  • Binding Measurement: A solution of this compound is flowed over the sensor surface. The binding of this compound to the lipid II molecules in the bilayer causes an increase in mass on the sensor, which in turn leads to a decrease in the resonance frequency of the quartz crystal.

  • Data Analysis: The change in frequency over time is monitored to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[3]

Surface Plasmon Resonance (SPR)

SPR is another label-free optical biosensing technique that measures molecular interactions in real-time.

Objective: To compare the binding kinetics and affinity of this compound and vancomycin to immobilized peptidoglycan precursor peptides.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated to allow for the covalent immobilization of the target peptide.

  • Peptide Immobilization: A solution containing a synthetic peptide mimicking the peptidoglycan terminus (e.g., Nα-Ac-Lys-D-Ala-D-Ala or Nα-Ac-Lys-D-Ala-D-Lac) is injected over the activated sensor surface, leading to its covalent attachment.[12]

  • Binding Analysis: A series of concentrations of this compound or vancomycin are injected over the sensor surface. The binding of the antibiotic to the immobilized peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

  • Kinetic Analysis: The association and dissociation phases of the binding event are monitored. The resulting sensorgrams are then fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of this compound's interaction with peptidoglycan precursors and the experimental workflows used to study these interactions.

Oritavancin_Binding_Sites cluster_precursor Peptidoglycan Precursor (Lipid II) Lipid_II Lipid II D-Ala-D-Ala D-Ala-D-Ala Terminus (Primary Binding Site) Pentaglycyl_Bridge Pentaglycyl Bridge (Secondary Binding Site) D-Ala-D-Lac D-Ala-D-Lac Terminus (Resistant Strains) This compound This compound This compound->D-Ala-D-Ala High-affinity binding This compound->Pentaglycyl_Bridge Secondary interaction This compound->D-Ala-D-Lac Maintains binding

This compound's primary and secondary binding sites on peptidoglycan precursors.

Experimental_Workflow_Solid_State_NMR Start Start: Isotopic Labeling of S. aureus Cell_Culture Grow S. aureus with 13C-Ala and 15N-Gly Start->Cell_Culture Cell_Harvest Harvest Labeled Cells Cell_Culture->Cell_Harvest Complex_Formation Incubate with [19F]this compound Cell_Harvest->Complex_Formation NMR_Analysis Solid-State REDOR NMR Complex_Formation->NMR_Analysis Data_Analysis Measure 19F-13C and 19F-15N Distances NMR_Analysis->Data_Analysis Conclusion Determine Proximity and Identify Binding Sites Data_Analysis->Conclusion

Workflow for Solid-State NMR analysis of this compound binding.

QCM_SPR_Workflow cluster_QCM Quartz Crystal Microbalance (QCM) cluster_SPR Surface Plasmon Resonance (SPR) QCM_Sensor Prepare Sensor with Supported Lipid Bilayer QCM_Immobilize Embed Lipid II Variants QCM_Sensor->QCM_Immobilize QCM_Bind Flow this compound Solution QCM_Immobilize->QCM_Bind QCM_Analyze Measure Frequency Shift (Δf) QCM_Bind->QCM_Analyze QCM_Result Calculate KD QCM_Analyze->QCM_Result SPR_Sensor Activate Sensor Chip SPR_Immobilize Immobilize Precursor Peptides SPR_Sensor->SPR_Immobilize SPR_Bind Inject this compound SPR_Immobilize->SPR_Bind SPR_Analyze Monitor SPR Signal (ΔRU) SPR_Bind->SPR_Analyze SPR_Result Determine kon, koff, KD SPR_Analyze->SPR_Result

Comparative workflows for QCM and SPR binding analysis.

Conclusion

The molecular interactions of this compound with peptidoglycan precursors are a testament to its sophisticated design as a potent antibacterial agent. Its ability to engage multiple binding sites, including the D-Ala-D-Ala terminus and the pentaglycyl bridge, provides a significant advantage over older glycopeptides, particularly in the context of vancomycin resistance. The quantitative data from QCM and SPR studies clearly demonstrate the superior binding affinity of this compound. The detailed experimental protocols outlined in this guide provide a framework for future research into the nuanced mechanisms of lipoglycopeptide action. A comprehensive thermodynamic profile from Isothermal Titration Calorimetry would further enrich our understanding of these interactions. Continued investigation into the molecular basis of this compound's efficacy will undoubtedly pave the way for the development of next-generation antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

Methodological & Application

Oritavancin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a lipoglycopeptide antibacterial agent with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and streptococci.[1][2] Its multifaceted mechanism of action involves the inhibition of transglycosylation and transpeptidation steps in peptidoglycan synthesis, as well as disruption of the bacterial cell membrane integrity.[3][4][5] This unique mode of action contributes to its potent bactericidal activity.[6][7]

Accurate in vitro susceptibility testing is paramount for guiding clinical therapy and for surveillance of potential resistance development. These application notes provide detailed protocols for the primary methods of this compound susceptibility testing: broth microdilution, disk diffusion, and agar dilution.

Mechanism of Action

This compound exerts its antibacterial effect through at least three distinct mechanisms:

  • Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme and preventing the polymerization of the growing peptidoglycan chain.[3][4][8]

  • Inhibition of Transpeptidation: this compound also obstructs the activity of transpeptidase by binding to the pentaglycyl bridging segment of peptidoglycan, which prevents the cross-linking of adjacent peptide chains, thereby weakening the cell wall.[4][8]

  • Disruption of Bacterial Membrane Integrity: The hydrophobic chlorobiphenylmethyl side chain of this compound interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[3][4][9]

Oritavancin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_membrane Bacterial Cell Membrane PG_precursor Peptidoglycan Precursors (Lipid II) Nascent_PG Nascent Peptidoglycan PG_precursor->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation This compound This compound This compound->PG_precursor This compound->Nascent_PG Inhibits Membrane Membrane Disruption (Depolarization, Permeabilization) This compound->Membrane Causes

This compound's tripartite mechanism of action.

Quantitative Data Summary

Table 1: this compound MIC Interpretive Criteria (μg/mL)
OrganismCLSI (M100)EUCAST
Staphylococcus aureus≤0.12 (Susceptible)≤0.12 (Susceptible)
Enterococcus faecalis (vancomycin-susceptible)≤0.12 (Susceptible)N/A
Enterococcus spp.≤0.12 (Susceptible)N/A
Beta-hemolytic streptococciN/AN/A
Viridans group streptococciN/AN/A
Note: The absence of resistant isolates at the time of criteria establishment precluded defining non-susceptible breakpoints. Isolates with MICs above the susceptible breakpoint should be retested and confirmed by a reference laboratory.[10]
Table 2: this compound Disk Diffusion Zone Diameter Interpretive Criteria (mm)
OrganismDisk ContentCLSI (M100)EUCAST
Staphylococcus aureus5 µgN/AN/A
Note: The disk diffusion method is not currently recommended by CLSI or EUCAST for this compound susceptibility testing due to a lack of defined quality control ranges.[11]
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
QC StrainMethodMIC Range (μg/mL)Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 29213Broth Microdilution0.015 - 0.12[12]N/A
Enterococcus faecalis ATCC® 29212Broth Microdilution0.008 - 0.03[12]N/A
Streptococcus pneumoniae ATCC® 49619Broth Microdilution0.001 - 0.004[12]N/A
Staphylococcus aureus ATCC® 25923Disk Diffusion (5 µg)N/A17 - 21[1]
Note: All broth microdilution QC testing must be performed in media supplemented with 0.002% polysorbate 80.[10][12]
Table 4: this compound MIC50 and MIC90 Values for Selected Gram-Positive Organisms
OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus17,7170.030.06
Coagulase-negative staphylococci2,073N/A0.06
Beta-hemolytic streptococci2,357N/A0.12
Viridans group streptococci1,248N/A0.06
Enterococci3,598N/A0.06
Data derived from a large surveillance study.[13][14]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate 80 (Tween® 80)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

  • Incubator (35 ± 2°C)

Procedure:

  • Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Crucially, supplement the broth with polysorbate 80 to a final concentration of 0.002%.[10][11][15] This is necessary to prevent the lipophilic this compound molecule from adsorbing to the plastic of the microtiter plates.[15]

  • This compound Stock Solution: Prepare a stock solution of this compound. The powder should be dissolved and diluted in the presence of 0.002% polysorbate 80.[11][16]

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in the polysorbate 80-supplemented CAMHB directly in the microtiter plates to achieve the desired final concentration range (e.g., 0.001 to 16 µg/mL).[2][17]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Start media_prep Prepare CAMHB with 0.002% Polysorbate 80 start->media_prep drug_prep Prepare this compound Serial Dilutions in Plate media_prep->drug_prep inoculation Inoculate Plate with Diluted Suspension drug_prep->inoculation inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no growth) incubation->reading end End reading->end

Workflow for broth microdilution susceptibility testing.

Protocol 2: Disk Diffusion Susceptibility Testing

While not formally endorsed by major regulatory bodies for interpretive purposes, disk diffusion can be used for screening.

Materials:

  • This compound 5 µg disks

  • Cation-Adjusted Mueller-Hinton Agar (CAMHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Quality control strains (e.g., S. aureus ATCC® 25923)

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.[1]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the swab evenly over the entire surface of the CAMHA plate in three directions to ensure confluent growth.[1]

  • Disk Application: Aseptically apply an this compound 5 µg disk to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For Staphylococcus spp., incubation for a full 24 hours is recommended.[1]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Disk_Diffusion_Workflow start Start inoculum_prep Prepare 0.5 McFarland Bacterial Suspension start->inoculum_prep plate_prep Inoculate Mueller-Hinton Agar Plate for Confluent Growth inoculum_prep->plate_prep disk_application Apply 5 µg This compound Disk plate_prep->disk_application incubation Incubate at 35°C for 16-24 hours disk_application->incubation reading Measure Zone of Inhibition (mm) incubation->reading end End reading->end

Workflow for disk diffusion susceptibility testing.

Protocol 3: Agar Dilution MIC Determination

Agar dilution is a reference method that can be used for testing fastidious organisms or for specific research purposes.

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Polysorbate 80

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., Steers replicator)

  • Quality control strains

  • Incubator (35 ± 2°C)

Procedure:

  • Media Preparation: Prepare molten MHA. While the agar is still molten and cooled to 45-50°C, add polysorbate 80 to a final concentration of 0.002%.

  • This compound Plate Preparation: Prepare a stock solution of this compound. Add appropriate volumes of the stock solution to aliquots of the molten, polysorbate 80-supplemented MHA to create a series of plates with two-fold dilutions of the antibiotic. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁴ CFU. Include a growth control plate (no antibiotic).

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony at the inoculation spot.

Agar_Dilution_Workflow start Start media_prep Prepare Molten MHA with 0.002% Polysorbate 80 start->media_prep plate_prep Create Agar Plates with Serial Dilutions of this compound media_prep->plate_prep inoculation Spot Inoculate Plates with Replicator plate_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inocula inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no growth) incubation->reading end End reading->end

Workflow for agar dilution susceptibility testing.

Conclusion

Standardized methodologies are critical for the accurate and reproducible in vitro susceptibility testing of this compound. The key consideration for both broth and agar-based dilution methods is the supplementation of the testing medium with 0.002% polysorbate 80 to account for the drug's lipophilic nature. Adherence to these protocols, along with rigorous quality control, will ensure reliable data for clinical decision-making and ongoing surveillance efforts. Given the current lack of established breakpoints for disk diffusion, broth microdilution remains the recommended method for determining this compound susceptibility.

References

Oritavancin for the Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oritavancin is a lipoglycopeptide antibiotic approved for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by designated susceptible Gram-positive microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its key feature is its long half-life, allowing for a complete course of therapy to be administered as a single intravenous (IV) infusion.[1][5] These notes provide an overview of this compound's mechanism of action, clinical efficacy, and detailed protocols based on the pivotal Phase 3 SOLO (Single-Dose this compound in Skin Infections) clinical trials.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that leads to rapid, concentration-dependent bactericidal activity against a broad range of Gram-positive bacteria, including resistant strains.[6][7] Its three primary mechanisms are:

  • Inhibition of Transglycosylation: this compound binds to the D-alanyl-D-alanine stem termini of peptidoglycan precursors, which blocks the polymerization of the bacterial cell wall.[7][8]

  • Inhibition of Transpeptidation: It also interacts with the pentaglycyl bridging segment of peptidoglycan, hindering the cross-linking of the cell wall.[7] This secondary binding site contributes to its activity against vancomycin-resistant organisms.

  • Disruption of Cell Membrane Integrity: The presence of a hydrophobic 4'-chlorobiphenylmethyl group allows this compound to anchor to and disrupt the bacterial cell membrane, leading to depolarization, increased permeability, and ultimately, cell death.[6][7]

cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis membrane Cell Membrane death Bacterial Cell Death peptidoglycan Peptidoglycan Synthesis This compound This compound This compound->membrane Disrupts Membrane Integrity This compound->peptidoglycan Inhibits Transglycosylation & Transpeptidation

Caption: this compound's Triple Mechanism of Action

Pharmacokinetics and Pharmacodynamics

This compound exhibits concentration-dependent bactericidal activity.[9] It has a long terminal half-life of approximately 245 hours, which underpins its single-dose administration.[8][10] this compound is approximately 85% bound to plasma proteins and is primarily excreted unchanged.[8]

Pharmacokinetic ParameterValueReference
Terminal Half-Life~245 hours[8][10]
Protein Binding~85%[8]
MetabolismNot significantly metabolized[8]
Primary Route of EliminationFeces and Urine (unchanged drug)[8][10]
Volume of Distribution~87.6 L[8]

Clinical Efficacy in ABSSSI: The SOLO Trials

The efficacy and safety of this compound for the treatment of ABSSSI were established in two identically designed, randomized, double-blind, multicenter Phase 3 clinical trials: SOLO I and SOLO II.[5][11][12] These studies compared a single 1200 mg intravenous dose of this compound to a 7 to 10-day course of twice-daily intravenous vancomycin.[5][11]

Efficacy Outcomes

The SOLO trials demonstrated the non-inferiority of a single dose of this compound compared to multiple doses of vancomycin for the treatment of ABSSSI.[11]

EndpointThis compound (SOLO I & II Pooled)Vancomycin (SOLO I & II Pooled)
Primary Composite Endpoint at 48-72h
Cessation of lesion spread or reduction in size, afebrile, and no rescue antibiotic82.3%78.9%
Secondary Endpoints
Investigator-Assessed Clinical Cure (Post-Therapy Evaluation)79.6%80.7%
≥20% Reduction in Lesion Area at 48-72h86.9%82.9%

Data adapted from pooled analyses of the SOLO I and SOLO II trials.

Experimental Protocols: SOLO I and SOLO II Clinical Trials

The following provides a detailed methodology for the pivotal SOLO I and SOLO II clinical trials.

Study Design

The SOLO trials were randomized, double-blind, multicenter, non-inferiority studies comparing a single dose of this compound with a 7 to 10-day course of vancomycin for the treatment of ABSSSI in adult patients.[11][13][14]

start Patient Screening & Enrollment (ABSSSI Diagnosis) randomization Randomization (1:1) start->randomization oritavancin_arm This compound Arm: Single 1200 mg IV Infusion + Placebo IV Infusions randomization->oritavancin_arm vancomycin_arm Vancomycin Arm: 7-10 Days IV Vancomycin (1g or 15 mg/kg q12h) randomization->vancomycin_arm ece Early Clinical Evaluation (ECE) 48-72 hours oritavancin_arm->ece vancomycin_arm->ece pte Post-Therapy Evaluation (PTE) 7-14 days after end of treatment ece->pte end End of Study pte->end

Caption: SOLO I & II Clinical Trial Workflow
Patient Population

  • Inclusion Criteria:

    • Adults (≥18 years of age).

    • Diagnosed with ABSSSI, defined as cellulitis/erysipelas, wound infection, or a major cutaneous abscess.

    • Lesion size of at least 75 cm².

    • At least one systemic sign of infection (e.g., fever, elevated white blood cell count).

    • Suspected or confirmed Gram-positive pathogen.

  • Exclusion Criteria:

    • Known or suspected Gram-negative infection requiring specific therapy.

    • Severe renal impairment.

    • Hypersensitivity to glycopeptides.

    • Prior antibiotic therapy for the current infection within a specified timeframe.

Treatment Regimens
  • This compound Arm: A single 1200 mg dose of this compound administered as a 3-hour intravenous infusion.[14] To maintain blinding, patients also received twice-daily intravenous placebo infusions.[11]

  • Vancomycin Arm: Intravenous vancomycin at a dose of 1 g or 15 mg/kg every 12 hours for 7 to 10 days.[14] Dosing adjustments were permitted based on institutional guidelines.[14]

Efficacy Assessments
  • Primary Endpoint: A composite endpoint evaluated at 48 to 72 hours after the initiation of therapy, consisting of:[5][15]

    • Cessation of spreading or a reduction in the size of the baseline lesion.

    • Absence of fever (temperature ≤ 37.6°C).

    • No requirement for rescue antibiotic therapy.

  • Secondary Endpoints:

    • Investigator-assessed clinical cure at the post-therapy evaluation (PTE), conducted 7 to 14 days after the completion of treatment.[5][15]

    • A 20% or greater reduction in lesion area at 48 to 72 hours.[5][15]

Safety Assessments

Adverse events were monitored throughout the study and for a follow-up period of up to 60 days.[15]

Conclusion

This compound offers a single-dose treatment option for ABSSSI, which has been demonstrated to be non-inferior to a 7 to 10-day course of vancomycin. Its unique mechanism of action and favorable pharmacokinetic profile make it a valuable tool in the management of these infections, with the potential to reduce the duration of hospital stays and the complexities associated with multiple IV infusions.[11] The protocols established in the SOLO trials provide a robust framework for the clinical evaluation of this compound and similar long-acting antibiotics.

References

Oritavancin for Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Clinical Trial Design and Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

These notes provide a detailed overview of the clinical trial design and methodology for Oritavancin in the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), primarily based on the pivotal Phase 3 SOLO I and SOLO II trials.

Introduction

This compound is a lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its long half-life and concentration-dependent killing allow for a single-dose administration, offering a significant potential advantage over multi-dose therapies for ABSSSI.[3][4] The SOLO I and SOLO II trials were designed to evaluate the efficacy and safety of a single 1200 mg intravenous (IV) dose of this compound compared to a 7-to-10-day course of twice-daily IV vancomycin in adult patients with ABSSSI.[3][5][6]

Clinical Trial Design: SOLO I & SOLO II

The SOLO I (NCT01252719) and SOLO II (NCT01252732) trials were identically designed, Phase 3, multicenter, randomized, double-blind, non-inferiority studies.[3][5][7][8]

Key Design Features:

  • Objective: To compare the efficacy and safety of a single dose of this compound with a standard 7-10 day course of vancomycin for the treatment of ABSSSI.[6]

  • Patient Population: Adults with a diagnosis of ABSSSI (cellulitis/erysipelas, wound infection, or major cutaneous abscess) suspected or confirmed to be caused by a Gram-positive pathogen, requiring at least 7 days of IV therapy.[5][7]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or vancomycin.[4]

  • Blinding: The trials were double-blinded. Patients in the this compound group received a single active dose followed by twice-daily placebo infusions, while the vancomycin group received an initial placebo dose followed by twice-daily active vancomycin infusions.[5]

Patient Population & Key Eligibility Criteria

Inclusion Criteria: [7][8]

  • Males or females ≥18 years of age.

  • Diagnosis of ABSSSI including wound infections, cellulitis/erysipelas, or major cutaneous abscesses.

  • Lesion size of at least 75 cm².[5]

  • Presence of at least two local signs and symptoms (e.g., erythema, edema, induration, purulent drainage).

  • At least one sign of systemic inflammation (e.g., fever, elevated white blood cell count), unless the patient was over 70 years of age.

Exclusion Criteria: [7][8]

  • Infections suspected to be caused by Gram-negative or anaerobic pathogens.

  • Diabetic foot infections, decubitus ulcers, or infected burns.

  • Known vancomycin-resistant infections.

  • Concomitant infections requiring other systemic antibacterial therapy.

  • Severe immunosuppression (e.g., AIDS with CD4 count <200 cells/mm³).

  • Neutropenia.

  • Pregnancy or nursing.

Experimental Protocols

Drug Administration
  • This compound Arm: A single 1200 mg dose of this compound was administered intravenously over 3 hours on Day 1.[9] This was followed by twice-daily IV placebo infusions for 7 to 10 days to maintain blinding.[7]

  • Vancomycin Arm: Vancomycin was administered intravenously at a dose of 1 g or 15 mg/kg every 12 hours for 7 to 10 days.[4][10] An initial IV placebo infusion was given on Day 1 to maintain the blind.

Efficacy Assessments

Primary Efficacy Endpoint: [3][4][10]

The primary endpoint was a composite of three criteria assessed at the Early Clinical Evaluation (ECE) visit, 48 to 72 hours after the initiation of therapy:

  • Cessation of spread or reduction in the size of the baseline lesion.

  • Absence of fever (temperature ≤ 37.6°C).

  • No rescue antibiotic medication administered.

Secondary Efficacy Endpoints: [6]

  • Investigator-Assessed Clinical Cure: This was evaluated at the Post-Therapy Evaluation (PTE) visit, 7 to 14 days after the end of treatment. Clinical cure was defined as the complete or nearly complete resolution of baseline signs and symptoms of the primary infection, such that no further antibacterial treatment was needed.

  • Reduction in Lesion Area: A ≥20% reduction in lesion area from baseline at the ECE visit (48 to 72 hours).

Safety Assessments

Safety was monitored for 60 days and included the assessment of:[10][11]

  • Treatment-emergent adverse events (TEAEs).

  • Serious adverse events (SAEs).

  • Discontinuations due to adverse events.

  • Laboratory parameters.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pooled analysis of the SOLO I and SOLO II trials.

Table 1: Pooled Efficacy Outcomes (Modified Intent-to-Treat Population) [4]

EndpointThis compound (n=978)Vancomycin (n=981)Difference (95% CI)
Primary Composite Endpoint at 48-72h 81.2%80.9%0.3 (-3.3 to 3.9)
Investigator-Assessed Clinical Cure at PTE 81.2%80.2%1.0 (-2.8 to 4.8)
≥20% Reduction in Lesion Area at 48-72h 86.4%84.1%2.3 (-0.8 to 5.4)

Table 2: Efficacy in Patients with Confirmed MRSA [6]

EndpointThis compoundVancomycin
Primary Composite Endpoint at 48-72h 80.8%77.6%
Investigator-Assessed Clinical Cure at PTE 80.8%79.7%

Table 3: Pooled Safety Summary [11][12]

Adverse Event CategoryThis compound (n=976)Vancomycin (n=983)
Any Treatment-Emergent Adverse Event 55.3%56.9%
Serious Adverse Events 5.8%5.9%
Discontinuation due to Adverse Event 3.7%4.2%
Most Common TEAEs (≥3%)
Nausea10.0%10.9%
Headache7.1%6.6%
Vomiting4.9%5.0%
Pruritus3.3%14.0%
Hypersensitivity8.9%22.8%

Diagrams

This compound Clinical Trial Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enrollment & Baseline Assessment InformedConsent->Enrollment Randomization Randomization (1:1) Enrollment->Randomization OritavancinArm This compound Arm: Single 1200 mg IV Dose + Placebo Infusions Randomization->OritavancinArm VancomycinArm Vancomycin Arm: Placebo Infusion + 7-10 Days IV Vancomycin Randomization->VancomycinArm ECE Early Clinical Evaluation (ECE) 48-72 hours (Primary Endpoint) OritavancinArm->ECE VancomycinArm->ECE PTE Post-Therapy Evaluation (PTE) 7-14 days post-treatment (Secondary Endpoint) ECE->PTE SafetyFollowUp Safety Follow-up Up to Day 60 PTE->SafetyFollowUp

Caption: Workflow of the SOLO I and SOLO II clinical trials for this compound in ABSSSI.

This compound Mechanism of Action

G cluster_this compound This compound cluster_bacteria Gram-Positive Bacterium cluster_mechanisms Mechanisms of Action This compound This compound InhibitTransglycosylation Inhibition of Transglycosylation This compound->InhibitTransglycosylation Binds to D-Ala-D-Ala InhibitTranspeptidation Inhibition of Transpeptidation This compound->InhibitTranspeptidation Binds to pentaglycyl bridge DisruptMembrane Membrane Disruption & Depolarization This compound->DisruptMembrane Inserts into membrane CellWall Bacterial Cell Wall BacterialDeath Bactericidal Effect CellWall->BacterialDeath weakens CellMembrane Bacterial Cell Membrane CellMembrane->BacterialDeath permeabilizes Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->CellWall builds InhibitTransglycosylation->Peptidoglycan InhibitTranspeptidation->Peptidoglycan DisruptMembrane->CellMembrane destabilizes

Caption: Triple mechanism of action of this compound against Gram-positive bacteria.

Conclusion

The SOLO I and SOLO II clinical trials robustly demonstrated that a single 1200 mg intravenous dose of this compound is non-inferior to a 7-to-10-day course of vancomycin for the treatment of ABSSSI caused by Gram-positive pathogens, including MRSA.[3][4] The safety profile of this compound was comparable to that of vancomycin.[11] These findings support the use of single-dose this compound as a valuable therapeutic option for ABSSSI, potentially simplifying treatment and reducing the need for hospitalization.[5][10]

References

Application Notes and Protocols for Studying Oritavancin Synergy with Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the synergistic activity of oritavancin in combination with beta-lactam antibiotics against various bacterial pathogens. The methodologies outlined are based on established in vitro techniques, including the checkerboard assay and time-kill analysis, which are fundamental for assessing antimicrobial synergy.

Introduction

This compound is a lipoglycopeptide antibiotic with a multi-faceted mechanism of action that includes inhibition of transglycosylation and transpeptidation steps in peptidoglycan synthesis, as well as disruption of bacterial membrane integrity.[1] Beta-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The combination of this compound and beta-lactams has demonstrated synergistic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4] This synergy is of significant interest for overcoming antibiotic resistance and enhancing therapeutic efficacy.

Data Presentation: In Vitro Synergy of this compound and Beta-Lactams

The following tables summarize the synergistic activity of this compound in combination with various beta-lactams against different bacterial strains, as determined by time-kill assays. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[2][5]

Table 1: this compound and Beta-Lactam Synergy against MRSA Phenotypes [2][3][4]

MRSA PhenotypeBeta-Lactam PartnerThis compound Concentration (µg/mL)Beta-Lactam Concentration (µg/mL)Result
MRSACeftaroline0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
DNS MRSACeftaroline0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
hVISACeftaroline0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
VISACeftaroline0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
MRSACefazolin0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
MRSANafcillin0.5 x MIC0.5 x MIC or free peak concentrationSynergistic

DNS: Daptomycin-Nonsusceptible; hVISA: Heteroresistant Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S. aureus

Table 2: this compound and Beta-Lactam Synergy against VRE [2][3][4][6]

VRE StrainBeta-Lactam PartnerThis compound Concentration (µg/mL)Beta-Lactam Concentration (µg/mL)Result
E. faecium 8019Ceftaroline0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
E. faecium 8019Ampicillin0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
E. faecium 8019Ertapenem0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
E. faecalis R7164Ampicillin0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
E. faecalis R7164Ertapenem0.5 x MIC0.5 x MIC or free peak concentrationSynergistic
E. faecalis R7164Ceftaroline0.5 x MIC0.5 x MIC or free peak concentrationNot Synergistic
VREMeropenemVariable≤32Potentiated Activity
VREPenicillinVariable≤32Potentiated Activity

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.[7][8]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for this compound and a beta-lactam antibiotic against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Beta-lactam stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of this compound and the beta-lactam in CAMHB.

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add serial dilutions of this compound along the y-axis and the beta-lactam along the x-axis of the plate.[7]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7][9]

  • Inoculate each well with 100 µL of the bacterial suspension.[7]

  • Incubate the plates at 37°C for 18-24 hours.[9]

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of Results: [7]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Dilutions (this compound & Beta-lactam) add_drugs Add Drug Dilutions (Checkerboard Format) prep_drugs->add_drugs prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacteria prep_inoculum->inoculate dispense_broth Dispense Broth to 96-well Plate dispense_broth->add_drugs add_drugs->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[2][5]

Objective: To evaluate the rate and extent of bacterial killing by this compound, a beta-lactam, and their combination over a 24-hour period.

Materials:

  • Culture tubes or flasks

  • CAMHB (supplemented with 0.002% polysorbate-80 for this compound)[5]

  • This compound and beta-lactam stock solutions

  • Bacterial inoculum (logarithmic phase)

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and plating

  • Agar plates for colony counting

Procedure:

  • Grow a bacterial culture to the exponential phase (approximately 0.25 OD at 600 nm).[5]

  • Dilute the culture in CAMHB (with polysorbate-80) to a starting inoculum of approximately 5 x 10^5 CFU/mL.[5][9]

  • Prepare tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (e.g., at 0.5 x MIC)[2]

    • Beta-lactam alone (e.g., at 0.5 x MIC or free peak concentration)[2]

    • This compound and beta-lactam in combination

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 4, 8, and 24 hours), collect aliquots from each tube.[9]

  • Perform serial dilutions of the aliquots and plate them onto agar plates for viable colony counting.

  • Incubate the plates overnight and count the colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

Interpretation of Results: [2][5]

  • Synergy: ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

  • Bactericidal activity: ≥3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.

  • Bacteriostatic activity: <3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Grow Bacterial Culture to Exponential Phase prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) prep_culture->prep_inoculum setup_tubes Set up Test Tubes: - Growth Control - this compound Alone - Beta-lactam Alone - Combination prep_inoculum->setup_tubes incubate Incubate at 37°C with Shaking setup_tubes->incubate sampling Collect Aliquots at 0, 4, 8, 24 hours incubate->sampling dilute_plate Perform Serial Dilutions and Plate sampling->dilute_plate count_colonies Incubate Plates & Count Colonies (CFU/mL) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results plot_data->interpret

Time-Kill Assay Workflow

Mechanism of Synergy

The synergistic interaction between this compound and beta-lactams is thought to arise from their complementary effects on the bacterial cell wall. Beta-lactams inhibit PBPs, leading to a weakened cell wall. This compound, with its multiple mechanisms of action, further compromises the cell wall integrity and disrupts the cell membrane. This dual assault on the bacterial envelope likely leads to enhanced bactericidal activity.

Synergy_Mechanism cluster_drugs Antimicrobial Agents cluster_bacterium Bacterial Cell cluster_effect Outcome This compound This compound cell_wall Cell Wall Synthesis This compound->cell_wall Inhibits Transglycosylation & Transpeptidation cell_membrane Cell Membrane This compound->cell_membrane Disrupts Integrity beta_lactam Beta-Lactam pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits synergy Synergistic Bacterial Killing cell_wall->synergy cell_membrane->synergy pbp->cell_wall Required for

Proposed Mechanism of Synergy

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catheter-related bloodstream infections (CRBSIs) present a significant challenge in clinical practice, often associated with biofilm formation on catheter surfaces, which confers resistance to conventional antimicrobial agents. Oritavancin, a long-acting lipoglycopeptide antibiotic, has emerged as a promising therapeutic option due to its potent bactericidal activity against a broad spectrum of Gram-positive pathogens and its efficacy in eradicating biofilms.[1][2][3] This document provides detailed application notes and protocols for the investigation and use of this compound in the context of CRBSIs, summarizing key data and experimental methodologies.

This compound exhibits a multifaceted mechanism of action, distinguishing it from other glycopeptides like vancomycin.[4][5] It inhibits transglycosylation and transpeptidation, crucial steps in bacterial cell wall synthesis, by binding to the D-alanyl-D-alanine stem termini of peptidoglycan precursors.[4][5] Furthermore, its hydrophobic side chain interacts with and disrupts the bacterial cell membrane, leading to depolarization, increased permeability, and rapid, concentration-dependent cell death.[4][5][6] This membrane-disrupting capability is believed to be independent of the bacterial growth phase, contributing to its effectiveness against slow-growing or stationary-phase bacteria found in biofilms.[6][7][8]

Data Presentation

In Vitro Susceptibility of Key CRBSI Pathogens to this compound

The following tables summarize the in vitro activity of this compound against common Gram-positive pathogens implicated in CRBSIs. Data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

OrganismThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (all)0.12[9]
Methicillin-susceptible S. aureus (MSSA)0.12Vancomycin: >2[6]
Methicillin-resistant S. aureus (MRSA)0.030.12Vancomycin: >2[2][6]
Coagulase-negative staphylococci (CoNS)0.0150.06[10]
Methicillin-resistant S. epidermidis (MRSE)0.06[2]
Enterococcus faecalis0.06[9]
Enterococcus faecium0.12[9]
Vancomycin-resistant Enterococcus (VRE)0.25 (VanA E. faecium)1 (VanA E. faecalis)[9]
Streptococci (various species)0.008 - 1[9]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Gram-Positive Bacteria.

OrganismThis compound MBEC (µg/mL)Comparator MBEC (µg/mL)Reference
Methicillin-susceptible S. aureus (MSSA)0.5 - 8[4][7]
Methicillin-resistant S. aureus (MRSA)0.5 - 8[4][7]
Vancomycin-resistant S. aureus (VRSA)0.5 - 8[4][7]
S. aureus (Prosthetic Joint Infection Isolates)MBBC₅₀: 2[2]
S. epidermidis (Prosthetic Joint Infection Isolates)MBBC₅₀: 2[2]

Table 2: Minimum Biofilm Eradication Concentrations (MBECs) of this compound. MBBC: Minimum Biofilm Bactericidal Concentration

Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueReference
Protein Binding85%[11]
Terminal Half-life (T½)~245-260 hours[11][12][13]
Volume of Distribution (Vd)87.6 L[11]
MetabolismNot metabolized[11]
ExcretionPrimarily unchanged in feces (1%) and urine (5%) over 2 weeks[11]
Cmax (after 1200 mg dose)138 µg/mL[11]
AUC₀₋₂₄ (after 1200 mg dose)1110 µg*h/mL[11]
Key PD Target for S. aureus BacteremiaFree-drug % time > MIC of 22%[14]

Table 3: Key Pharmacokinetic and Pharmacodynamic Properties of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol outlines a standard method for determining the MBEC of this compound against bacterial biofilms, adapted from methodologies described in the literature.[7][8]

1. Materials:

  • Bacterial strains of interest (e.g., S. aureus, S. epidermidis)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well microtiter plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Crystal Violet stain

  • Ethanol or acetic acid for destaining

  • Plate reader

2. Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in TSB. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in TSB supplemented with glucose.

  • Biofilm Formation: Dispense 200 µL of the bacterial suspension into the wells of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Planktonic Cell Removal: Gently aspirate the medium from each well and wash three times with PBS to remove non-adherent, planktonic bacteria.

  • Antibiotic Challenge: Prepare serial twofold dilutions of this compound in fresh TSB. Add 200 µL of each dilution to the biofilm-coated wells. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MBEC Determination: After incubation, aspirate the antibiotic-containing medium. Wash the wells with PBS. Add fresh TSB and sonicate or scrape the wells to dislodge the biofilm. Plate the resulting suspension on agar plates to determine the number of viable cells. The MBEC is the lowest concentration of this compound that results in a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

  • Biofilm Staining (Optional): To visualize biofilm reduction, stain the wells with Crystal Violet, wash, and destain. Measure the absorbance to quantify the remaining biofilm mass.

Protocol 2: In Vitro Catheter-Related Biofilm Model

This protocol simulates a CRBSI scenario to evaluate this compound's efficacy on a catheter surface.

1. Materials:

  • Catheter segments (e.g., polyurethane, silicone)

  • Bacterial strains of interest

  • Plasma- or serum-coated multi-well plates

  • TSB or other appropriate growth medium

  • This compound

  • Sonication bath

  • Apparatus for viable cell counting (e.g., agar plates, luminometer)

2. Procedure:

  • Catheter Preparation: Sterilize catheter segments by an appropriate method (e.g., ethylene oxide). Cut into standardized lengths (e.g., 1 cm).

  • Coating and Biofilm Formation: Place catheter segments into wells of a plate pre-coated with plasma or serum to mimic in vivo conditions. Add a standardized bacterial inoculum and incubate for 24 hours to allow biofilm formation.

  • Antibiotic Treatment: Transfer the biofilm-coated catheter segments to a new plate containing fresh medium with varying concentrations of this compound.

  • Incubation: Incubate for a clinically relevant duration (e.g., 24-72 hours).

  • Efficacy Assessment:

    • Remove catheter segments and gently rinse with PBS.

    • Place each segment in a tube with PBS and sonicate to dislodge the biofilm bacteria.

    • Perform serial dilutions and plate the sonicate to determine the number of viable bacteria (CFU/segment).

    • Calculate the log reduction in bacterial counts compared to untreated control catheters.

Visualizations

This compound's Mechanism of Action Against Biofilms

Oritavancin_Mechanism cluster_Biofilm Bacterial Biofilm cluster_Mechanisms Mechanisms of Action Bacterium1 Stationary-Phase Bacterium Eradication Biofilm Eradication Bacterium2 Persister Cell EPS Extracellular Polymeric Substance (EPS) Matrix This compound This compound Inhibit_PG Inhibition of Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) This compound->Inhibit_PG Disrupt_Membrane Membrane Disruption & Depolarization This compound->Disrupt_Membrane Bactericidal_Effect Rapid Bactericidal Effect Inhibit_PG->Bactericidal_Effect Cell Wall Weakening Disrupt_Membrane->Bactericidal_Effect Loss of Integrity Bactericidal_Effect->Eradication Kills tolerant cells

Caption: this compound's dual mechanism targeting both cell wall synthesis and membrane integrity.

Experimental Workflow for Evaluating this compound in a CRBSI Model

CRBSI_Workflow cluster_InVitro In Vitro Phase cluster_InVivo In Vivo Phase (Animal Model) A 1. Isolate CRBSI Pathogen (e.g., MRSA) B 2. Form Biofilm on Catheter Material A->B C 3. Treat with this compound (vs. Control) B->C D 4. Quantify Viable Bacteria (CFU/cm²) C->D I Data Analysis: Log Reduction & Clearance D->I Compare treatment vs. control E 5. Establish Animal Model with Contaminated Catheter F 6. Administer this compound (Single IV Dose) E->F G 7. Monitor for Bacteremia (Blood Cultures) F->G H 8. Harvest Catheter & Tissues for Bacterial Load G->H H->I Compare treatment vs. control J Efficacy Conclusion I->J

Caption: A stepwise workflow for preclinical evaluation of this compound for CRBSIs.

Clinical Decision Pathway for this compound Use in CRBSI

Clinical_Pathway Start Patient with Suspected Gram-Positive CRBSI Pathogen Pathogen Identified (e.g., MRSA, VRE) Start->Pathogen SourceControl Is Catheter Removal Possible? Pathogen->SourceControl Decision Consider this compound SourceControl->Decision Yes StandardTx Standard of Care (e.g., IV Vancomycin, Daptomycin) SourceControl->StandardTx No (Retain & Treat) OPAT Candidate for Outpatient Parenteral Antimicrobial Therapy (OPAT)? Decision->OPAT Administer Administer Single 1200 mg IV Dose of this compound OPAT->Administer Yes, simplifies therapy OPAT->StandardTx No, requires inpatient stay Monitor Monitor Clinical Response Administer->Monitor StandardTx->Monitor

Caption: A simplified decision tree for the clinical application of this compound in CRBSI.

Concluding Remarks

This compound's unique pharmacological profile, including its potent bactericidal activity against stationary-phase and biofilm-embedded bacteria, makes it a compelling agent for the treatment of CRBSIs.[6][7][8] Its extended half-life allows for a single-dose regimen, which may facilitate outpatient treatment and reduce the complications and costs associated with long-term intravenous access.[13][15] While currently approved for acute bacterial skin and skin structure infections, a growing body of evidence supports its off-label consideration for more complex infections like CRBSIs.[1][2][3] Further clinical trials specifically focused on CRBSI are warranted to establish definitive treatment guidelines. The protocols and data presented here serve as a resource for researchers and clinicians investigating the potential of this compound in this critical area of infectious disease.

References

Oritavancin: Application Notes and Protocols for Treating Vancomycin-Resistant Enterococci (VRE) Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity, mechanism of action, and relevant experimental protocols for evaluating oritavancin against vancomycin-resistant enterococci (VRE).

Introduction

This compound is a lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE).[1] Its unique, multifaceted mechanism of action and long half-life make it a significant agent in the fight against serious Gram-positive infections.[2] These notes are intended to serve as a resource for researchers studying the efficacy and applications of this compound against VRE.

Mechanism of Action

This compound possesses a complex mechanism of action with three distinct, synergistic effects that contribute to its potent and rapid bactericidal activity against VRE.[3][4][5]

  • Inhibition of Transglycosylation: Like other glycopeptides, this compound binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation (polymerization) step in bacterial cell wall synthesis.[3][4]

  • Inhibition of Transpeptidation: A key feature that distinguishes this compound from vancomycin is its ability to bind to the pentaglycyl bridging segment of peptidoglycan.[3][4] This secondary binding inhibits the transpeptidation (cross-linking) step, a mechanism that remains effective even when the primary D-Ala-D-Ala target is altered to D-Ala-D-Lac in VRE.[3][6]

  • Disruption of Bacterial Membrane Integrity: The presence of a hydrophobic 4'-chlorobiphenylmethyl side chain allows this compound to anchor to and disrupt the bacterial cell membrane.[3][4][6] This leads to membrane depolarization, increased permeability, and rapid, concentration-dependent cell death.[3][4][6]

This multi-targeted approach is believed to reduce the propensity for resistance development.[6]

Oritavancin_Mechanism_of_Action cluster_VRE Vancomycin-Resistant Enterococcus (VRE) Cell cluster_membrane Cell Membrane cluster_cellwall Cell Wall Synthesis Membrane_Potential Membrane Potential Membrane_Permeability Membrane Permeability Membrane_Potential->Membrane_Permeability Leads to increased Cell_Death Bacterial Cell Death Membrane_Permeability->Cell_Death Causes Lipid_II Lipid II Precursor (D-Ala-D-Lac) Transglycosylation Transglycosylation (Polymerization) Lipid_II->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan Peptidoglycan->Cell_Death Synthesis Inhibition Leads to This compound This compound This compound->Membrane_Potential Disrupts This compound->Transglycosylation Inhibits This compound->Transpeptidation Inhibits (Binds to peptide bridge)

This compound's Triple Mechanism of Action Against VRE.

In Vitro Efficacy Data

This compound demonstrates potent in vitro activity against both vancomycin-susceptible and vancomycin-resistant enterococci, including strains with VanA and VanB phenotypes.

Minimum Inhibitory Concentration (MIC)

The following tables summarize the MIC data for this compound against various enterococcal species.

Table 1: this compound MIC Distribution against Enterococcus faecium Isolates

Phenotype/GenotypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Vancomycin-Susceptible-≤0.008≤0.008-[7]
VanA-type VRE4700.030.06-[7]
VanB-type VRE-≤0.008≤0.008-[7]
All E. faecium9390.030.12-[8]

Table 2: this compound MIC Distribution against Enterococcus faecalis Isolates

Phenotype/GenotypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Vancomycin-Susceptible-0.0150.03-[7]
VanA-type VRE270.250.5≤0.5[7]
VanB-type VRE-0.0150.015-[7]
All E. faecalis1,4320.0150.03-[8]
Time-Kill Kinetics

Time-kill assays demonstrate that this compound exhibits rapid, concentration-dependent bactericidal activity against VRE.

Table 3: Bactericidal Activity of this compound against VRE

VRE Strain(s)This compound ConcentrationTime to Achieve ≥3-log₁₀ KillReference
VanA and VanB phenotypesfCmax from 800 mg dose (16 µg/mL)10 hours[9][10][11]
VanA and VanB phenotypes8-30 µg/mL-[9]
VRE clinical isolates≥2x MIC-[12]

fCmax: free peak concentration in plasma

Experimental Protocols

The following are standardized protocols for determining the in vitro efficacy of this compound against VRE.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. A crucial modification for this compound is the addition of polysorbate-80 to prevent drug loss due to binding to plastic surfaces.[9][11]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (P-80)

  • This compound analytical powder

  • 96-well microtiter plates

  • VRE isolates and quality control (QC) strain (E. faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Media Preparation: Prepare CAMHB supplemented with 0.002% polysorbate-80.[7][11]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then create serial twofold dilutions in the P-80 supplemented CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.001 to 16 mg/L).[13]

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the VRE strain from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in P-80 supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Dispense 100 µL of the standardized bacterial suspension into each well of the microtiter plate containing the serially diluted this compound.[13] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]

MIC_Workflow Start Start Prep_Media Prepare CAMHB with 0.002% Polysorbate-80 Start->Prep_Media Prep_Inoculum Prepare VRE Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Drug Prepare Serial Dilutions of this compound Prep_Media->Prep_Drug Inoculate Inoculate Microtiter Plate Prep_Drug->Inoculate Dilute_Inoculum Dilute to Final Density (~5x10^5 CFU/mL) Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for this compound MIC Determination against VRE.
Protocol: Time-Kill Analysis

This protocol evaluates the rate and extent of bactericidal activity of this compound over time.

Materials:

  • All materials listed for MIC determination.

  • Sterile culture tubes or flasks.

  • Timer.

  • Plating supplies (e.g., sterile saline for dilutions, agar plates).

  • Water bath or shaker incubator.

Procedure:

  • Preparation: Prepare tubes with P-80 supplemented CAMHB containing this compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC, or concentrations mimicking human plasma levels).[1][12] Also, prepare a growth control tube without antibiotic.

  • Inoculum Preparation: Prepare a VRE inoculum as described for the MIC protocol, adjusting to a final starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.

  • Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline, plate onto agar, and incubate to determine the initial CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35°C, preferably with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube (including the growth control).[1]

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar plates. If significant drug carryover is expected, consider methods to neutralize the antibiotic, such as dilution or using specific neutralizing agents if available.

  • Incubation and Analysis: Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL at each time point.

  • Data Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • Synergy (if testing combinations) is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[1]

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum CFU/mL.

Clinical Considerations and Future Directions

This compound is approved for acute bacterial skin and skin structure infections (ABSSSI).[2][14] While its potent in vitro activity against VRE is well-documented, its clinical application for systemic VRE infections, such as bacteremia or endocarditis, is still being explored.[15][16][17]

  • Combination Therapy: Some studies have investigated this compound in combination with other agents. Synergy has been noted with gentamicin against VRE strains that do not exhibit high-level aminoglycoside resistance.[9][12] A combination with fosfomycin has also shown synergistic activity in both in vitro and in vivo models.[15] However, other combinations, such as with certain beta-lactams, have not consistently demonstrated synergy against VRE in time-kill assays.[1][12]

  • Dosing in Resistant Subsets: For VRE isolates that develop non-susceptibility to daptomycin, multiple doses of this compound may be required for eradication.[18]

Future research should focus on well-designed clinical trials to establish the efficacy and safety of this compound for treating serious, invasive VRE infections.

Clinical_Trial_Logic Preclinical Preclinical Studies (In Vitro & In Vivo Efficacy) Phase1 Phase I (Safety, PK/PD in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II (Dose-Ranging & Efficacy in Target Population) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety vs. Standard of Care) Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval Phase4 Phase IV (Post-Marketing Surveillance) Approval->Phase4

Logical Progression of Clinical Development for VRE Infections.

References

Troubleshooting & Optimization

Oritavancin Resistance Development: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro studies on oritavancin resistance development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance observed in in vitro studies?

A1: Spontaneous resistance to this compound is rare. However, in vitro studies, particularly serial passage experiments, have shown that resistance can be selected for in Staphylococcus aureus. The primary mechanism identified is mutations in the purR gene.[1][2] PurR is a transcriptional repressor that controls the purine biosynthesis pathway and also influences the expression of virulence factors.[1][3] In enterococci, resistance can be associated with modifications in the vanA or vanB operons.[4]

Q2: How does this compound's mechanism of action impact resistance development?

A2: this compound has a dual mechanism of action that includes inhibition of transglycosylation and transpeptidation (key steps in cell wall synthesis) and disruption of the bacterial cell membrane integrity.[4][5][6] This multi-targeted approach is thought to contribute to the low frequency of spontaneous resistance.

Q3: Is there evidence of cross-resistance between this compound and other antibiotics in vitro?

A3: Some in vitro studies have observed minimal cross-resistance. For instance, serial passage of S. aureus with this compound can lead to small increases (2- to 8-fold) in the minimum inhibitory concentrations (MICs) of vancomycin and daptomycin.[1] However, these increases often do not result in the isolates becoming clinically resistant to these other agents.[1]

Q4: What is the frequency of this compound resistance development in vitro?

A4: The frequency of spontaneous resistance to this compound is low. Resistance is typically induced in the laboratory through continuous exposure to the drug over multiple passages.

Troubleshooting Experimental Setups

Q1: My this compound MIC values are consistently higher than expected. What could be the cause?

A1: This is a common issue related to the physicochemical properties of this compound. As a lipoglycopeptide, this compound is prone to binding to plastic surfaces, such as those of microtiter plates.[7][8] This binding can reduce the effective concentration of the drug in the test medium, leading to artificially inflated MIC values.

Solution: To mitigate this issue, it is recommended to supplement the broth medium with a surfactant, such as polysorbate-80 (Tween 80), at a final concentration of 0.002%.[8][9] The surfactant helps to prevent this compound from adhering to the plastic, ensuring that the true concentration of the drug is available to interact with the bacteria.

Q2: I am observing inconsistent results in my time-kill assays with this compound. What are the potential reasons?

A2: Inconsistent results in time-kill assays can stem from several factors:

  • Inoculum effect: The starting concentration of bacteria can influence the efficacy of this compound. Ensure that your inoculum is standardized for all experiments.

  • Growth phase of bacteria: this compound's bactericidal activity can be affected by the metabolic state of the bacteria. It is generally more effective against actively dividing cells.[10] Standardize the growth phase of the bacteria used in your assays.

  • Presence of surfactant: As with MIC testing, the absence of a surfactant like polysorbate-80 can lead to drug loss due to binding to the assay tubes, resulting in variability.[8]

  • Sampling and plating: Ensure that your sampling and plating techniques are consistent and accurate to avoid errors in colony counting.

Q3: When performing serial passage experiments to induce this compound resistance, my isolates are not showing a significant increase in MICs. What can I do?

A3:

  • Sub-inhibitory concentrations: Ensure that you are using appropriate sub-inhibitory concentrations of this compound for each passage. The concentration should be high enough to exert selective pressure but low enough to allow for bacterial growth.

  • Duration of the study: It may take a significant number of passages to select for resistant mutants. Consider extending the duration of your experiment.

  • Starting strain: The genetic background of the bacterial strain can influence its propensity to develop resistance. You may want to test multiple strains.

  • Verification of this compound concentration: Periodically verify the concentration of your this compound stock solution to ensure its stability.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: this compound MIC90 Values for Various Gram-Positive Organisms

OrganismVancomycin MIC90 (µg/mL)This compound MIC90 (µg/mL)
Staphylococcus aureus10.06
Coagulase-negative staphylococci20.06
Beta-hemolytic streptococci0.50.12
Viridans group streptococci10.06
Enterococci>160.06
(Data sourced from a study of 26,993 Gram-positive organisms from U.S. and European hospitals)[9]

Table 2: Minimal Biofilm Eradication Concentrations (MBECs) of this compound against Staphylococcus aureus

S. aureus StrainPlanktonic MIC (µg/mL)MBEC (µg/mL)
MSSA0.5 - 10.5 - 2
MRSA0.5 - 21 - 4
VRSA1 - 42 - 8
(Data represents a range from various strains)[11]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent containing 0.002% polysorbate-80.

  • Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate-80.

  • Prepare Inoculum: From an overnight culture on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10^8 CFU/mL. Dilute this suspension in the prepared CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the prepared CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay for this compound
  • Prepare Cultures: Grow bacteria in CAMHB to the mid-logarithmic phase.

  • Prepare Assay Tubes: In sterile tubes, prepare CAMHB with 0.002% polysorbate-80 containing this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.

  • Inoculation: Dilute the mid-log phase culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in the assay tubes.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar plates.

  • Colony Counting: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Serial Passage Study for Resistance Selection
  • Baseline MIC: Determine the baseline MIC of this compound for the test organism.

  • Initial Passage: Inoculate the organism into broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Incubation: Incubate until visible growth is observed.

  • Subsequent Passages: From the tube with the highest concentration of this compound that shows growth, transfer an aliquot to a new series of tubes with fresh broth and increasing concentrations of this compound.

  • Repeat: Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.

  • MIC Determination: After each passage, determine the MIC of the passaged isolate to monitor for changes in susceptibility.

  • Isolate Characterization: Once a resistant isolate is selected, it can be further characterized by whole-genome sequencing to identify potential resistance mutations.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_passage Serial Passage cluster_analysis Analysis Start Start Baseline_MIC Determine Baseline MIC Start->Baseline_MIC Inoculate Inoculate in Sub-inhibitory this compound Baseline_MIC->Inoculate Incubate Incubate for Growth Inoculate->Incubate Transfer Transfer to Higher Concentration Incubate->Transfer Repeat Repeat Passages Transfer->Repeat Repeat->Inoculate Monitor_MIC Monitor MIC Increase Repeat->Monitor_MIC Select_Resistant Select Resistant Isolate Monitor_MIC->Select_Resistant Characterize Characterize Isolate (e.g., WGS) Select_Resistant->Characterize PurR_Pathway cluster_mutation Effect of purR Mutation PurR PurR Purine_Biosynthesis Purine Biosynthesis Genes (e.g., purA, purF) PurR->Purine_Biosynthesis Represses Virulence_Factors Virulence Factor Genes (e.g., fnbA, fnbB) PurR->Virulence_Factors Represses Mutation purR Mutation Derepression_Pur De-repression of Purine Biosynthesis Mutation->Derepression_Pur Derepression_Vir De-repression of Virulence Factors Mutation->Derepression_Vir Resistance Potential Contribution to Reduced Susceptibility Derepression_Pur->Resistance WalK_WalR_Pathway cluster_mutation Effect of walK/walR Mutation Signal Cell Wall Stress Signal WalK WalK (Sensor Kinase) Signal->WalK WalR WalR (Response Regulator) WalK->WalR Phosphorylates Autolysins Autolysin Genes (e.g., lytM, atlA) WalR->Autolysins Positively Regulates Cell_Wall_Metabolism Cell Wall Metabolism Autolysins->Cell_Wall_Metabolism Mutation walK/walR Mutation Altered_Regulation Altered Regulation of Autolysins Mutation->Altered_Regulation Cell_Wall_Thickening Cell Wall Thickening Altered_Regulation->Cell_Wall_Thickening Resistance Reduced Susceptibility Cell_Wall_Thickening->Resistance

References

Oritavancin Preclinical Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing oritavancin dosage in preclinical infection models.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) driver of this compound efficacy in preclinical models?

A1: In preclinical models, particularly the neutropenic murine thigh infection model, the peak plasma concentration (Cmax) of this compound is the PK/PD index that best correlates with its bactericidal activity.[1][2][3] This suggests that dosing strategies should aim for high Cmax concentrations to maximize efficacy.[1][2][3] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is also considered an important parameter for its antibacterial activity.[4][5]

Q2: What are recommended starting doses for this compound in a neutropenic murine thigh infection model with Staphylococcus aureus?

A2: Based on published studies, a single intravenous dose of this compound between 0.5 mg/kg and 20 mg/kg has been evaluated.[1][2][3] A static dose (resulting in no net change in bacterial count after 24 hours) has been reported to be approximately 1.53 mg/kg.[1][2][3] The dose required to achieve 50% of the maximal bacterial killing (ED50) was found to be 0.95 mg/kg.[1][2][3] A maximal effect is typically observed at single doses exceeding 2 mg/kg.[1][2][3]

Q3: Is there a difference in efficacy between single high doses and fractionated lower doses of this compound?

A3: Yes, dose fractionation studies have indicated that single, larger doses of this compound exhibit greater bactericidal efficacy than the same total dose administered in multiple, smaller, divided doses over a 24-hour period.[1][2][3] This is consistent with Cmax being the primary driver of efficacy.

Q4: How does the route of administration affect this compound's pharmacokinetics in mice?

A4: Intravenous administration of this compound results in significantly higher plasma concentrations compared to subcutaneous administration.[1][2][3] Therefore, intravenous administration is the recommended route for efficacy studies in preclinical models to ensure optimal exposure.[1][2][3]

Q5: Does neutropenia or the presence of infection alter the pharmacokinetics of this compound in mice?

A5: Studies have shown that neither neutropenia nor the presence of a thigh infection significantly affects the plasma pharmacokinetics of this compound in the murine model.[1][2][3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in our in vivo model despite potent in vitro activity (low MIC).

  • Possible Cause 1: Suboptimal Dosing Regimen. As this compound's efficacy is driven by Cmax, a dosing regimen with frequent, smaller doses may not achieve the necessary peak concentration to exert its maximal bactericidal effect.

    • Troubleshooting Step: Switch to a single, higher intravenous dose to maximize Cmax. Review published dose-ranging studies to select an appropriate dose for your model and pathogen.[1][2][3]

  • Possible Cause 2: Drug Adsorption to Labware. this compound has been reported to stick to vials and tubes, which can lead to an underestimation of its activity and the administration of a lower-than-intended dose.[6][7]

    • Troubleshooting Step: Use low-binding labware (e.g., siliconized or polypropylene tubes) for the preparation and administration of this compound solutions. It is also advisable to perform quality control checks to ensure the concentration of the dosing solution is accurate.

  • Possible Cause 3: High Protein Binding. this compound is highly protein-bound (approximately 85% in human plasma).[1] While the free (unbound) drug concentration is the active component, high protein binding can affect drug distribution and availability at the site of infection.

    • Troubleshooting Step: While direct measurement of free drug concentrations in preclinical models can be challenging, consider this factor when interpreting results. The reported efficacious doses in preclinical models already account for protein binding.

Issue 2: High variability in bacterial counts between animals within the same treatment group.

  • Possible Cause 1: Inconsistent Inoculum Size. Variation in the initial bacterial load can lead to significant differences in treatment outcomes.

    • Troubleshooting Step: Standardize the inoculum preparation and injection procedure to ensure each animal receives a consistent number of colony-forming units (CFUs). Perform viable counts of the inoculum for each experiment to confirm consistency.

  • Possible Cause 2: Inaccurate Drug Administration. Intravenous injections in mice require technical skill, and incomplete or improperly administered doses can lead to variable drug exposure.

    • Troubleshooting Step: Ensure that personnel are adequately trained in intravenous administration techniques in mice. Consider using a catheter for more reliable delivery, especially for larger volume injections.

Quantitative Data Summary

Table 1: Single-Dose Pharmacokinetics of this compound in Neutropenic Mice

Dose (mg/kg, IV)Peak Plasma Concentration (Cmax; µg/mL)
0.57.27
112.56
569.29
20228.83

Data from Boylan et al. (2003) in a neutropenic-mouse thigh model of Staphylococcus aureus infection.[1][2][3]

Table 2: Efficacious Doses of this compound against S. aureus in the Neutropenic Murine Thigh Model

Efficacy ParameterDose (mg/kg, IV)Standard Error
Stasis Dose1.530.35
ED50 (50% of maximal killing)0.950.20

Data from Boylan et al. (2003).[1][2]

Experimental Protocols

Key Experiment: Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.

1. Induction of Neutropenia:

  • Mice (e.g., specific-pathogen-free, female ICR/Swiss mice, 20-22g) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
  • A typical regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection. This leads to profound neutropenia (<100 neutrophils/mm³) at the time of infection.

2. Inoculum Preparation:

  • The challenge organism (e.g., S. aureus) is grown overnight on an appropriate agar medium (e.g., Tryptic Soy Agar).
  • Colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and grown to a logarithmic phase.
  • The bacterial suspension is then washed and diluted in sterile saline to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

3. Infection:

  • Mice are anesthetized.
  • A 0.1 mL volume of the prepared bacterial inoculum is injected into the thigh muscle of each mouse.

4. Drug Administration:

  • This compound is typically administered intravenously (IV) via the lateral tail vein.
  • Treatment is initiated at a specified time post-infection (e.g., 2 hours).

5. Efficacy Assessment:

  • At the end of the treatment period (e.g., 24 hours post-treatment initiation), mice are euthanized.
  • The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile diluent (e.g., saline).
  • Serial dilutions of the homogenate are plated onto appropriate agar plates.
  • Plates are incubated, and the number of CFUs is determined.
  • The efficacy of the treatment is expressed as the change in log10 CFU per thigh compared to untreated controls.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Muscle Infection Neutropenia->Infection Inoculum Prepare Bacterial Inoculum (S. aureus) Inoculum->Infection Treatment Administer this compound (IV) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Count CFUs Plating->CFU_Count

Caption: Workflow for a neutropenic murine thigh infection model.

pkpd_relationship cluster_pk_params Pharmacokinetic Parameters cluster_pd_outcome Pharmacodynamic Outcome Cmax Cmax (Peak Concentration) Efficacy Bactericidal Efficacy Cmax->Efficacy Primary Driver AUC AUC (Area Under the Curve) AUC->Efficacy Secondary Contributor T_MIC T > MIC (Time Above MIC) T_MIC->Efficacy Less Correlated

Caption: this compound PK/PD parameter relationships in preclinical models.

References

Factors affecting Oritavancin stability and activity in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oritavancin in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values or apparent low potency of this compound in in-vitro susceptibility testing.

  • Possible Cause: this compound is known to bind to plastic surfaces, such as those of microtiter plates, which can lead to a significant reduction in the effective concentration of the drug in the assay medium.[1][2][3] This binding is rapid and can result in the recovery of as little as 9% of the drug from the broth after 1 hour.[1][3]

  • Solution: To prevent the loss of this compound due to binding to plastic labware, it is essential to include 0.002% Polysorbate 80 in the broth medium.[1][2][3] The addition of Polysorbate 80 has been shown to result in nearly complete recovery of this compound (88% ± 8% at 24 h).[1] This should be incorporated during the dissolution of the this compound powder and in all subsequent dilution steps of the broth microdilution method.[1]

Issue 2: Precipitation or cloudiness observed when preparing this compound solutions.

  • Possible Cause: this compound is incompatible with normal saline (0.9% sodium chloride) and solutions with a basic or neutral pH.[4][5][6] Using these as diluents will cause the drug to precipitate.

  • Solution: this compound should be reconstituted with sterile water for injection (WFI).[4][7] For further dilution, ONLY 5% dextrose in sterile water (D5W) should be used.[4][5][7] Ensure that all labware is free of any residual saline. If the same intravenous line is used for sequential infusions, it must be flushed with D5W before and after this compound administration.[4][5]

Issue 3: Inconsistent or unexpected results in coagulation assays performed on plasma samples containing this compound.

  • Possible Cause: this compound can interfere with phospholipid-dependent coagulation tests, leading to artificially prolonged results.[8][9][10][11] This is due to this compound binding to the phospholipid reagents used in these assays.[6]

  • Solution: Be aware of the potential for interference. The effects are transient, but can last for a significant period after administration.[8][9][10] For patients requiring monitoring of coagulation parameters, consider using non-phospholipid dependent assays, such as a chromogenic Factor Xa assay.[6][8][11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing this compound solutions for laboratory experiments?

A1: To prepare this compound solutions, reconstitute the lyophilized powder with sterile water for injection (WFI) to a concentration of 10 mg/mL.[4][7] For subsequent dilutions, use only 5% dextrose in sterile water (D5W).[4][5][7] For in-vitro susceptibility testing, it is crucial to add 0.002% Polysorbate 80 to the broth medium to prevent binding to plastic surfaces.[1][2][3]

Q2: What are the storage and stability guidelines for this compound solutions?

A2: this compound vials should be stored at 20°C to 25°C (68°F to 77°F).[4] Once reconstituted and diluted in D5W, the solution is stable for up to 6 hours at room temperature or up to 12 hours when refrigerated at 2 to 8°C (36 to 46°F).[4][5][12] The combined storage time of the reconstituted solution in the vial and the diluted solution in the infusion bag, along with the infusion time, should not exceed these limits.[4][12]

Q3: Why is Polysorbate 80 necessary for in-vitro testing of this compound?

A3: this compound, being a lipoglycopeptide, has a high propensity to bind to plastic surfaces commonly used in laboratory assays, such as polystyrene microtiter plates.[1][2] This binding leads to a significant loss of the drug from the test medium, resulting in an underestimation of its true potency.[1][3] The addition of 0.002% Polysorbate 80 acts as a surfactant, preventing this non-specific binding and ensuring that the intended concentration of this compound is available to interact with the bacteria.[1][2][3]

Q4: Can this compound be used in combination with other antimicrobial agents?

A4: Yes, in-vitro studies have shown that this compound can act synergistically with other antimicrobial agents. For instance, synergistic activity has been observed with gentamicin, moxifloxacin, and rifampin against methicillin-susceptible Staphylococcus aureus (MSSA).[13] Synergy has also been reported with gentamicin or linezolid against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), and with rifampin against VRSA.[13] Additionally, a combination of this compound and fosfomycin has shown synergism against vancomycin-resistant Enterococcus faecium (VRE).[14]

Data Presentation

Table 1: Effect of Polysorbate 80 on this compound Recovery from Polystyrene Microtiter Plates

TimeThis compound ConcentrationPolysorbate 80 (0.002%)Mean Recovery (%)[1]
1 h1 µg/mLAbsent9 ± 1
24 h1 µg/mLPresent88 ± 8

Table 2: Impact of Polysorbate 80 on this compound MIC90 Values

OrganismMedium ComponentPolysorbate 80 (0.002%)MIC90 Reduction[2]
EnterococciNonePresent16- to 32-fold
StaphylococciNonePresent16- to 32-fold
Streptococci2% lysed horse bloodPresentNo change

Table 3: Interference of this compound with Coagulation Tests

Coagulation TestMaximum Time to Resolution of Interference[8][9][10]
Activated Partial Thromboplastin Time (aPTT)120 hours
Prothrombin Time (PT) / International Normalized Ratio (INR)12 hours
Dilute Russell Viper Venom Time (DRVVT)72 hours
Activated Clotting Time (ACT)24 hours
Silica Clotting Time (SCT)18 hours
D-dimer72 hours

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for this compound

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute this compound lyophilized powder with sterile water for injection to a concentration of 10 mg/mL.

    • Further dilute the stock solution in 5% dextrose in sterile water (D5W) to the desired starting concentration for the assay.

  • Preparation of Test Medium:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Aseptically add Polysorbate 80 to the CAMHB to a final concentration of 0.002%. Ensure thorough mixing.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound working solution in the CAMHB containing 0.002% Polysorbate 80 in a 96-well polystyrene microtiter plate.

    • Prepare a standardized bacterial inoculum as per CLSI guidelines.

    • Inoculate each well of the microtiter plate with the bacterial suspension to achieve the recommended final concentration.

    • Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mandatory Visualization

Oritavancin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_this compound This compound cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Precursor Transglycosylation Transglycosylation (Polymerization) Lipid_II->Transglycosylation incorporation Peptidoglycan Growing Peptidoglycan Chain Transpeptidation Transpeptidation (Cross-linking) Peptidoglycan->Transpeptidation Transglycosylation->Peptidoglycan This compound This compound This compound->Transglycosylation Inhibits by binding to D-Ala-D-Ala terminus This compound->Transpeptidation Inhibits by binding to pentaglycyl bridge Membrane Cell Membrane Integrity This compound->Membrane Disrupts Depolarization Membrane Depolarization Membrane->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization Cell_Death Cell Death Permeabilization->Cell_Death

Caption: this compound's multifaceted mechanism of action.

Caption: Troubleshooting workflow for this compound experiments.

References

Addressing variability in Oritavancin time-kill assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oritavancin time-kill assays. Our goal is to help you address variability in your experimental results and ensure accurate and reproducible data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound time-kill experiments in a question-and-answer format.

Question: Why am I seeing lower than expected or no this compound activity against susceptible organisms?

Answer: This is a common issue that can arise from several factors related to the physicochemical properties of this compound and the assay setup.

  • Adsorption to Plastics: this compound is a lipoglycopeptide that can bind to plastic surfaces of labware, such as microtiter plates and tubes. This binding reduces the effective concentration of the drug in the broth, leading to diminished antimicrobial activity. In the absence of a surfactant like polysorbate 80, as little as 9% of the initial this compound concentration may be recoverable from the broth after just one hour.[1][2][3]

  • Absence of Polysorbate 80 (P-80): The inclusion of 0.002% polysorbate 80 in the assay medium is crucial to prevent this compound from binding to plastic surfaces.[1][2][3][4][5] The presence of P-80 can result in a 16- to 32-fold decrease in the minimum inhibitory concentration (MIC) for staphylococci and enterococci.[1][2]

  • Inoculum Preparation: The growth phase of the bacterial inoculum can significantly impact susceptibility. This compound demonstrates rapid bactericidal activity against exponentially growing cells.[6][7] While it does have activity against stationary-phase bacteria, the rate of killing may be reduced.[7] Ensure your inoculum is in the logarithmic growth phase as specified in the protocol.

Question: My time-kill assay results are inconsistent between experiments. What could be the cause of this variability?

Answer: In addition to the factors mentioned above, several other variables can contribute to a lack of reproducibility.

  • Inoculum Density: The starting inoculum concentration is a critical parameter. Minor variations in the initial colony-forming units (CFU)/mL can lead to significant differences in the time-kill kinetics. It is essential to standardize the inoculum preparation to achieve a consistent starting density, typically around 5 x 10^5 CFU/mL.[8]

  • Serum Protein Binding: this compound is highly protein-bound (85-90%), primarily to human serum albumin (HSA).[9][10][11][12] If your assay medium is supplemented with serum or albumin, the free fraction of this compound available for antimicrobial activity will be reduced. This can lead to an apparent decrease in potency compared to assays performed in standard broth. While this compound retains activity in the presence of HSA, its MIC can increase.[9]

  • Incomplete Neutralization: At each time point, it is crucial to effectively neutralize the activity of this compound in the sample before plating to enumerate surviving bacteria. Inadequate neutralization will result in continued killing on the agar plate, leading to an overestimation of the drug's bactericidal activity.

Question: I am observing paradoxical effects, such as less killing at higher this compound concentrations. Why is this happening?

Answer: While less common, paradoxical effects can be observed in time-kill assays.

  • Drug Precipitation: At very high concentrations, some antimicrobial agents can precipitate out of solution, reducing their effective concentration. Ensure that the concentrations of this compound used are within its solubility limits in the test medium.

  • Complex Interactions: The complex mechanisms of action of this compound, which include inhibition of transglycosylation and transpeptidation as well as disruption of bacterial membrane integrity, could potentially lead to complex dose-response relationships under certain conditions.[13][14]

Frequently Asked Questions (FAQs)

What is the recommended concentration of polysorbate 80 to use in this compound time-kill assays?

The recommended concentration is 0.002%.[1][2][3][4][8][15] This concentration has been shown to be effective in preventing the adsorption of this compound to plastic surfaces without significantly affecting the growth of the bacteria or the activity of comparator agents.[8]

How does serum in the media affect this compound's activity?

This compound is approximately 85-90% bound to serum proteins.[9][11][12] This binding is primarily to albumin.[9] Protein binding reduces the concentration of free, active drug. Consequently, the presence of serum or albumin in the test medium can lead to an increase in the MIC of this compound.[9] However, even in the presence of physiological concentrations of human serum albumin, this compound retains its bactericidal activity.[9]

What is the expected killing kinetics of this compound?

This compound exhibits rapid, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria.[4][11][13][15] Against susceptible strains like Staphylococcus aureus (including MRSA and VRSA), a ≥3 log10 reduction in CFU/mL can be observed within 1 hour at concentrations approximating the free peak plasma concentration (fCmax).[4][15]

Can I use this compound in combination with other antibiotics in my time-kill assays?

Yes, this compound has been studied in combination with other antimicrobial agents. Synergistic effects have been observed with gentamicin and linezolid against certain strains of S. aureus.[8][16] When conducting combination studies, it is crucial to include appropriate controls for each drug alone.

Data Presentation

Table 1: Effect of Polysorbate 80 on this compound Recovery and MIC

ParameterWithout Polysorbate 80 (0.002%)With Polysorbate 80 (0.002%)Reference(s)
[¹⁴C]this compound Recovery at 1 hour (1 µg/mL) 9%80-100% (at 24 hours)[1][2][3]
This compound MIC⁹⁰ for S. aureus 16- to 32-fold higherBaseline[1][2]
This compound MIC⁹⁰ for Coagulase-negative staphylococci 16-fold higherBaseline[1][2]
This compound MIC⁹⁰ for E. faecalis and E. faecium 16-fold higherBaseline[1][2]

Table 2: this compound Serum Protein Binding

SpeciesProtein Binding (%)Reference(s)
Human 81.9% - 90%[9][10][11][12][17]
Dog 87.1%[10][17]
Rat >80%[17]
Mouse Similar to human[12][17]

Experimental Protocols

Detailed Methodology for this compound Time-Kill Assay

This protocol is a general guideline. Specific parameters may need to be optimized for your particular bacterial strains and experimental objectives.

  • Preparation of Media and Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of this compound. The solvent and diluent should contain 0.002% polysorbate 80 to prevent drug adsorption.[4][5]

    • Prepare a 0.002% polysorbate 80 solution in sterile water for use in control experiments.

    • Prepare a neutralizing broth if necessary to inactivate the antimicrobial agent at the time of sampling.

  • Inoculum Preparation:

    • From an overnight culture on an appropriate agar plate, select 3-5 colonies and inoculate them into CAMHB.

    • Incubate the culture at 35-37°C with agitation until it reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[8]

  • Assay Setup:

    • In sterile tubes or flasks, add the appropriate volume of CAMHB (containing 0.002% polysorbate 80).

    • Add this compound to achieve the desired final concentrations. Include a growth control tube without any antibiotic.

    • Add the prepared bacterial inoculum to all tubes.

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with agitation.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the collected samples in neutralizing broth or sterile saline.

  • Enumeration of Viable Bacteria:

    • Plate the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Oritavancin_Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start media_prep Prepare Media (CAMHB + 0.002% P-80) start->media_prep inoculum_prep Prepare Inoculum (Logarithmic Phase) start->inoculum_prep assay_setup Set up Assay Tubes (Drug + Inoculum) media_prep->assay_setup inoculum_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation sampling Sample at Time Points (0, 1, 2, 4, 6, 24h) incubation->sampling serial_dilution Serial Dilutions sampling->serial_dilution plating Plate on Agar serial_dilution->plating colony_count Incubate & Count CFU plating->colony_count data_analysis Plot log10 CFU/mL vs. Time colony_count->data_analysis end End data_analysis->end

Caption: Workflow for a standard this compound time-kill assay.

Troubleshooting_Logic cluster_investigate Investigation cluster_solution Potential Solutions start Variable Results in This compound Time-Kill Assay check_p80 Is 0.002% Polysorbate 80 included in all media? start->check_p80 check_serum Is serum or albumin present in the media? start->check_serum check_inoculum Is the inoculum in the correct growth phase and density? start->check_inoculum check_neutralization Is the neutralization step effective? start->check_neutralization add_p80 Incorporate P-80 to prevent adsorption to plastics. check_p80->add_p80 No account_for_binding Account for protein binding and reduced free drug. check_serum->account_for_binding Yes standardize_inoculum Standardize inoculum preparation. check_inoculum->standardize_inoculum No validate_neutralizer Validate the neutralizer's efficacy. check_neutralization->validate_neutralizer No

Caption: Troubleshooting logic for this compound time-kill assay variability.

References

Validation & Comparative

Oritavancin vs. Vancomycin: A Comparative Efficacy Guide Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of oritavancin and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings. The following sections detail clinical trial outcomes, in vitro activity, and the fundamental mechanisms of action, supported by experimental data and protocols.

Executive Summary

This compound, a lipoglycopeptide, demonstrates non-inferiority to the glycopeptide vancomycin in treating acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens, including MRSA. A key advantage of this compound is its extended half-life, allowing for a single-dose administration, which contrasts with the multiple-dose regimen required for vancomycin. In vitro studies further highlight this compound's potent and rapid bactericidal activity against a broad range of Gram-positive bacteria, including strains with reduced susceptibility to vancomycin.

Clinical Efficacy: The SOLO Trials

The pivotal evidence for this compound's clinical efficacy comes from the identical, Phase 3, multicenter, randomized, double-blind SOLO I and SOLO II trials. These studies compared a single 1200 mg intravenous (IV) dose of this compound to a 7- to 10-day course of IV vancomycin for the treatment of ABSSSI in adults.

Table 1: Clinical Outcomes from the Pooled SOLO I & SOLO II Trials (Modified Intent-to-Treat Population)

Efficacy EndpointThis compound (n=978)Vancomycin (n=981)Difference (95% CI)
Primary Composite Endpoint at 48-72h ¹80.1%77.5%2.9% (-2.8 to 8.5)
Investigator-Assessed Clinical Cure at PTE ²83.4%80.5%2.9% (-2.4 to 8.3)
≥20% Reduction in Lesion Area at 48-72h 87.0%83.8%3.2% (-1.7 to 8.2)
Clinical Cure in Patients with MRSA at PTE 80.8%77.6%3.2% (-4.0 to 10.5)

¹ Cessation of lesion spread, absence of fever, and no rescue antibiotic required. ² Post-Therapy Evaluation (Day 14-24). Data sourced from pooled analyses of the SOLO trials.[1][2][3][4][5]

In Vitro Activity

This compound consistently demonstrates potent in vitro activity against MRSA, including strains with reduced susceptibility to vancomycin.

Table 2: Comparative In Vitro Activity (MIC) Against S. aureus

OrganismThis compound MIC₅₀/₉₀ (µg/mL)Vancomycin MIC₅₀/₉₀ (µg/mL)
Methicillin-resistant S. aureus (MRSA)0.045 / 0.1201 / 1

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. Data represents a compilation from multiple surveillance studies.[4]

Experimental Protocols

SOLO I and SOLO II Clinical Trial Protocol

The SOLO trials were designed as identical, Phase 3, multicenter, randomized, double-blind, non-inferiority studies.[1][2][6][7][8]

  • Patient Population: Adults with ABSSSI (cellulitis, major cutaneous abscess, or wound infection) with a lesion size of at least 75 cm², suspected or confirmed to be caused by a Gram-positive pathogen, and requiring at least 7 days of IV antibiotic therapy.[1]

  • Treatment Arms:

    • This compound: A single 1200 mg dose administered as a 3-hour IV infusion, followed by placebo infusions twice daily to maintain blinding.[1][7]

    • Vancomycin: 1 g or 15 mg/kg administered as a 1-hour IV infusion every 12 hours for 7 to 10 days.[2][7]

  • Primary Efficacy Endpoint: A composite of the cessation of spread or a reduction in the size of the baseline lesion, the absence of fever, and no requirement for rescue antibiotics at 48 to 72 hours after the initiation of therapy.[2][6]

  • Secondary Efficacy Endpoints: Investigator-assessed clinical cure at the post-therapy evaluation (7 to 14 days after the end of treatment) and the proportion of patients with a ≥20% reduction in lesion area at 48 to 72 hours.[2][6]

SOLO_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_outcome Outcome Analysis P Patient with ABSSSI I Inclusion/Exclusion Criteria Met P->I Screening R Randomization (1:1) I->R O Single 1200mg IV this compound + Placebo Infusions R->O V 7-10 Days IV Vancomycin (1g or 15mg/kg q12h) R->V E1 Primary Endpoint Assessment (48-72 hours) O->E1 V->E1 E2 Post-Therapy Evaluation (Day 14-24) E1->E2 A Non-inferiority Analysis E2->A

Diagram 1: Simplified workflow of the SOLO I and II clinical trials.

In Vitro Susceptibility Testing Protocol
  • Methodology: Minimum Inhibitory Concentrations (MICs) are determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][9][10][11][12]

  • Procedure:

    • A standardized inoculum of the MRSA isolate is prepared.

    • The inoculum is added to a series of microtiter wells containing two-fold serial dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth.

    • For this compound testing, 0.002% polysorbate-80 is included in the broth to prevent drug binding to the plastic surfaces.[13]

    • Plates are incubated at 35°C for 16-20 hours.

    • The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Assay Protocol

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Procedure:

    • MRSA isolates are grown to the logarithmic phase of growth in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).[13]

    • The bacterial culture is diluted to a standardized starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

    • The antimicrobial agent is added at a specified concentration (e.g., approximating the free peak plasma concentration).

    • The cultures are incubated at 37°C with shaking.

    • Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]

Mechanism of Action

This compound and vancomycin are both glycopeptide antibiotics that inhibit bacterial cell wall synthesis, but this compound possesses additional mechanisms of action.

  • Vancomycin: Primarily acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which inhibits the transglycosylation step of cell wall synthesis.[1][6]

  • This compound:

    • Inhibition of Transglycosylation: Similar to vancomycin, it binds to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][6]

    • Inhibition of Transpeptidation: It can also bind to the pentaglycyl bridging segment in the peptidoglycan of some Gram-positive bacteria, a mechanism distinct from vancomycin.[1][6]

    • Cell Membrane Disruption: The lipophilic side chain of this compound anchors the molecule to the bacterial cell membrane, causing depolarization, permeabilization, and rapid, concentration-dependent cell death.[1][6] This mechanism is not shared by vancomycin.[6]

MOA_Comparison cluster_this compound This compound cluster_vancomycin Vancomycin O_TG Inhibition of Transglycosylation Target Bacterial Cell Wall Synthesis & Membrane O_TG->Target O_TP Inhibition of Transpeptidation O_TP->Target O_MD Membrane Disruption (Depolarization) O_MD->Target V_TG Inhibition of Transglycosylation V_TG->Target

Diagram 2: Comparison of the mechanisms of action of this compound and vancomycin.

Conclusion

This compound is a potent antimicrobial agent with a multifaceted mechanism of action that translates to rapid bactericidal activity against MRSA. Clinical trial data have established its non-inferiority to vancomycin for the treatment of ABSSSI, with the significant practical advantage of a single-dose regimen. For researchers and drug development professionals, this compound represents a valuable therapeutic option in the management of serious Gram-positive infections, particularly in the context of rising antimicrobial resistance.

References

Oritavancin Demonstrates Superior Bactericidal Activity Against Non-Dividing Staphylococcus aureus Compared to Dalbavancin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that oritavancin exhibits potent, concentration-dependent bactericidal activity against non-dividing, stationary-phase Staphylococcus aureus, a characteristic not observed with dalbavancin. This distinction is primarily attributed to their different mechanisms of action, with this compound's ability to disrupt bacterial cell membrane integrity proving effective against these metabolically quiescent bacteria.

For researchers and drug development professionals engaged in the challenge of treating persistent bacterial infections, understanding an antibiotic's efficacy against non-replicating bacteria is critical. These "persister" cells are often responsible for the recalcitrance of chronic infections and biofilm-associated illnesses. In a head-to-head comparison, this compound, a lipoglycopeptide antibiotic, shows a clear advantage over dalbavancin, another long-acting lipoglycopeptide, in eradicating these dormant forms of S. aureus.

Comparative Efficacy: A Quantitative Look

Experimental data from time-kill assays highlight the superior bactericidal nature of this compound against stationary-phase S. aureus. In contrast, dalbavancin's activity is significantly diminished when bacteria are not actively dividing.

Parameter This compound Dalbavancin Vancomycin Reference
Bactericidal Activity vs. Non-Dividing MRSA YesNoNo[1]
Log10 CFU/mL Reduction (24h, Non-Dividing MRSA) 3.7 - 4.8Minimal to no reductionMinimal to no reduction[1]
Activity vs. Stationary-Phase MSSA, MRSA, VRSA Concentration-dependent killingNot reported to be bactericidalAttenuated killing[2]

MRSA: Methicillin-resistant Staphylococcus aureus, MSSA: Methicillin-susceptible Staphylococcus aureus, VRSA: Vancomycin-resistant Staphylococcus aureus, CFU: Colony Forming Units.

Mechanisms of Action: The Decisive Factor

The divergence in efficacy against non-dividing S. aureus is rooted in the distinct mechanisms by which these two lipoglycopeptides function.

Dalbavancin primarily acts by inhibiting bacterial cell wall synthesis.[3][4] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[3][4] This mechanism is highly effective against actively replicating bacteria that are continuously synthesizing new cell wall material. However, in non-dividing, stationary-phase cells, where cell wall synthesis is minimal, the target of dalbavancin is less available, leading to a significant reduction in its bactericidal effect.

This compound , on the other hand, possesses a multi-faceted mechanism of action.[5][6] In addition to inhibiting cell wall synthesis (both transglycosylation and transpeptidation), it has a unique ability to interact with and disrupt the bacterial cell membrane.[5][6][7] This is facilitated by its hydrophobic 4'-chlorobiphenylmethyl side chain, which anchors the molecule to the cell membrane, causing depolarization, increased permeability, and ultimately, cell death.[5][7] This membrane-disrupting activity is independent of the bacterial replication state, allowing this compound to effectively kill both growing and non-growing S. aureus.[1][8]

cluster_this compound This compound Mechanism cluster_Dalbavancin Dalbavancin Mechanism O_Node This compound O_CW Inhibition of Cell Wall Synthesis (Transglycosylation & Transpeptidation) O_Node->O_CW O_Membrane Membrane Disruption (Depolarization & Increased Permeability) O_Node->O_Membrane O_Outcome Bactericidal Activity (Growing & Non-Growing Cells) O_CW->O_Outcome O_Membrane->O_Outcome D_Node Dalbavancin D_CW Inhibition of Cell Wall Synthesis (Transpeptidation) D_Node->D_CW D_Outcome Bactericidal Activity (Primarily Growing Cells) D_CW->D_Outcome

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

The assessment of bactericidal activity against non-dividing S. aureus typically involves time-kill assays performed on stationary-phase cultures.

Preparation of Non-Dividing (Stationary-Phase) S. aureus
  • Bacterial Growth: S. aureus strains (e.g., MRSA, MSSA) are cultured in a nutrient-rich broth, such as cation-adjusted Mueller-Hinton broth (CAMHB).

  • Induction of Stationary Phase: The cultures are incubated, typically for 18-24 hours, until they reach the stationary phase of growth. This state can be confirmed by stable optical density readings over time. To mimic nutrient-depleted conditions found in some persistent infection sites, bacteria can be harvested, washed, and resuspended in a nutrient-limited medium like phosphate-buffered saline (PBS) or depleted CAMHB.[2]

Time-Kill Assay
  • Inoculum Preparation: The stationary-phase culture is diluted to a standardized starting concentration (e.g., 107 to 108 CFU/mL) in the appropriate test medium (e.g., nutrient-depleted CAMHB).

  • Antibiotic Exposure: this compound, dalbavancin, and control antibiotics (like vancomycin) are added at various concentrations, often reflecting clinically relevant levels (e.g., multiples of the minimum inhibitory concentration [MIC] or simulated free peak plasma concentrations [fCmax]).

  • Sampling and Viability Assessment: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each test condition.

  • Serial Dilution and Plating: The samples are serially diluted to neutralize the antibiotic and then plated on nutrient agar.

  • Enumeration: After incubation, the number of colonies is counted to determine the viable bacterial concentration (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]

Start Start: S. aureus Culture Incubate Incubate 18-24h to reach Stationary Phase Start->Incubate Wash Optional: Wash and resuspend in Nutrient-Depleted Medium Incubate->Wash Standardize Standardize Inoculum (e.g., 10^7 - 10^8 CFU/mL) Wash->Standardize AddAbx Add Antibiotics (this compound, Dalbavancin, Controls) at desired concentrations Standardize->AddAbx IncubateAbx Incubate and Sample at Time Points (0, 2, 4, 8, 24h) AddAbx->IncubateAbx DilutePlate Serially Dilute and Plate on Nutrient Agar IncubateAbx->DilutePlate Count Incubate Plates and Enumerate CFU/mL DilutePlate->Count Analyze Analyze Data: Log10 Reduction vs. Time Count->Analyze

References

Synergistic Potential of Oritavancin in Combination Therapy: A Comparative Analysis with Gentamicin and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic activity of oritavancin when combined with gentamicin and linezolid against challenging Gram-positive pathogens. The following sections detail the experimental data and protocols that underpin these findings.

This compound, a lipoglycopeptide antibiotic, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique triple mechanism of action, which involves the inhibition of transglycosylation and transpeptidation in cell wall synthesis, as well as disruption of the bacterial cell membrane integrity, contributes to its efficacy.[1][2] Emerging research has highlighted the potential for synergistic activity when this compound is combined with other antimicrobial agents, such as gentamicin and linezolid, offering promising avenues for combating difficult-to-treat infections.[3][4]

Comparative In Vitro Synergistic Activity

In vitro studies, primarily employing time-kill assays, have consistently demonstrated the synergistic potential of this compound in combination with both gentamicin and linezolid against various phenotypes of S. aureus. Synergy is typically defined as a ≥2-log₁₀ CFU/mL reduction in bacterial count by the combination compared to the most active single agent at 24 hours.[3][5]

The combination of this compound with gentamicin has shown synergy against the majority of tested vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains.[4][6] Similarly, the this compound-linezolid combination has exhibited synergy against all tested VISA and hVISA strains.[6] Notably, for some strains, synergy with gentamicin required concentrations of the aminoglycoside that may be higher than what is clinically achievable.[6]

Against enterococci, the synergistic activity of this compound with gentamicin has been observed in strains that do not exhibit high-level aminoglycoside resistance.[7] However, for many VRE strains, other combinations have not consistently shown synergy, and in some instances, antagonism has been reported.[7]

The following table summarizes the key findings from in vitro synergy studies:

Pathogen Combination Key Findings Citation
Methicillin-Susceptible S. aureus (MSSA)This compound + GentamicinSynergistic activity observed in time-kill studies.[3]
Vancomycin-Intermediate S. aureus (VISA)This compound + GentamicinSynergy observed against most strains tested.[4][6]
Vancomycin-Intermediate S. aureus (VISA)This compound + LinezolidSynergy observed against all tested strains.[3][6]
Heterogeneous Vancomycin-Intermediate S. aureus (hVISA)This compound + GentamicinSynergy observed against most strains tested.[4][6]
Heterogeneous Vancomycin-Intermediate S. aureus (hVISA)This compound + LinezolidSynergy observed against all tested strains.[6]
Vancomycin-Resistant S. aureus (VRSA)This compound + GentamicinSynergistic activity observed in time-kill studies.[3]
Vancomycin-Resistant S. aureus (VRSA)This compound + LinezolidSynergistic activity observed in time-kill studies.[3]
Vancomycin-Resistant Enterococcus faecium (VRE)This compound + GentamicinSynergy observed against strains without high-level aminoglycoside resistance.[7]
Vancomycin-Resistant Enterococcus faecium (VRE)This compound + LinezolidNo significant synergy was observed in the tested strains.[7]
Prosthetic Joint Infection-associated MRSA BiofilmsThis compound + GentamicinSynergy observed against 35% of isolates.[8][9]
Prosthetic Joint Infection-associated MRSA BiofilmsThis compound + LinezolidLimited data available, but studies with other agents show promise for combination therapy against biofilms.[8]

Experimental Protocols

The assessment of synergistic activity is primarily conducted through standardized in vitro methods. The following provides a detailed overview of a typical time-kill assay protocol.

Time-Kill Assay Protocol

1. Bacterial Strains and Culture Conditions:

  • Clinically relevant isolates of S. aureus (including MSSA, MRSA, VISA, hVISA, and VRSA) and Enterococcus species are selected.

  • Bacteria are cultured on appropriate agar plates, and colonies are used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). For experiments involving this compound, the broth is supplemented with 0.002% polysorbate-80 to prevent drug binding to plastic surfaces.[10]

  • Cultures are incubated to reach the exponential growth phase.

2. Antimicrobial Agents:

  • Stock solutions of this compound, gentamicin, and linezolid are prepared according to the manufacturer's instructions.

  • Serial dilutions are made to achieve the desired concentrations for the assay.

3. Assay Setup:

  • The bacterial suspension is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[10]

  • The bacterial suspension is challenged with the antimicrobial agents alone and in combination at various concentrations, often based on the minimum inhibitory concentration (MIC) of each drug (e.g., 0.25x MIC, 0.5x MIC, 1x MIC).[5][7]

  • A growth control tube containing only the bacterial suspension is included.

4. Incubation and Sampling:

  • The test tubes are incubated at 37°C with shaking.

  • Aliquots are removed at specified time points (e.g., 0, 3, 6, 12, and 24 hours) for viable bacterial cell counting.[6]

5. Viability Enumeration:

  • The collected aliquots are serially diluted in saline.

  • A specific volume of each dilution is plated onto appropriate agar plates.

  • The plates are incubated, and the resulting colonies are counted to determine the CFU/mL. The limit of detection is typically around 200 CFU/mL.[3]

6. Data Interpretation:

  • Synergy: Defined as a ≥2-log₁₀ CFU/mL decrease in the bacterial count with the combination compared to the most active single agent at a specific time point (usually 24 hours).[3][5]

  • Bactericidal Activity: Defined as a ≥3-log₁₀ CFU/mL reduction from the initial inoculum.[3]

  • Antagonism: Defined as a ≥2-log₁₀ CFU/mL increase in the bacterial count with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow of a time-kill assay and the proposed mechanism of synergistic action.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Exponential Phase) Inoculum_Prep Inoculum Preparation (5x10^5 - 5x10^6 CFU/mL) Bacterial_Culture->Inoculum_Prep Control Growth Control Inoculum_Prep->Control Orita This compound Alone Inoculum_Prep->Orita Genta Gentamicin Alone Inoculum_Prep->Genta Linezolid Linezolid Alone Inoculum_Prep->Linezolid Combo_Genta This compound + Gentamicin Inoculum_Prep->Combo_Genta Combo_Lin This compound + Linezolid Inoculum_Prep->Combo_Lin Antimicrobial_Prep Antimicrobial Preparation (this compound, Gentamicin, Linezolid) Antimicrobial_Prep->Orita Antimicrobial_Prep->Genta Antimicrobial_Prep->Linezolid Antimicrobial_Prep->Combo_Genta Antimicrobial_Prep->Combo_Lin Sampling Time-Point Sampling (0, 3, 6, 12, 24h) Control->Sampling Orita->Sampling Genta->Sampling Linezolid->Sampling Combo_Genta->Sampling Combo_Lin->Sampling Plating Serial Dilution & Plating Sampling->Plating CFU_Count CFU/mL Determination Plating->CFU_Count Data_Interpretation Data Interpretation (Synergy, Bactericidal Activity) CFU_Count->Data_Interpretation

Caption: Workflow of a time-kill assay for synergy testing.

Synergistic_Mechanism cluster_this compound This compound Action cluster_partners Partner Drug Action cluster_genta Gentamicin cluster_linezolid Linezolid cluster_synergy Synergistic Outcome This compound This compound Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis (Transglycosylation & Transpeptidation) This compound->Cell_Wall_Inhibition Membrane_Disruption Bacterial Membrane Disruption This compound->Membrane_Disruption Enhanced_Killing Enhanced Bactericidal Activity Cell_Wall_Inhibition->Enhanced_Killing Increased_Uptake Enhanced Intracellular Uptake of Partner Drug Membrane_Disruption->Increased_Uptake facilitates Gentamicin Gentamicin Protein_Synthesis_Inhibition_G Inhibition of Protein Synthesis (30S Ribosome) Gentamicin->Protein_Synthesis_Inhibition_G Protein_Synthesis_Inhibition_G->Enhanced_Killing Linezolid Linezolid Protein_Synthesis_Inhibition_L Inhibition of Protein Synthesis (50S Ribosome) Linezolid->Protein_Synthesis_Inhibition_L Protein_Synthesis_Inhibition_L->Enhanced_Killing Increased_Uptake->Enhanced_Killing

Caption: Proposed mechanism of this compound synergy.

Conclusion

The combination of this compound with gentamicin or linezolid presents a promising strategy to enhance antimicrobial efficacy against challenging Gram-positive pathogens, including resistant strains of S. aureus. The synergistic interactions observed in vitro suggest that these combinations could potentially lead to improved clinical outcomes. However, further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic benefits and optimal dosing regimens for these combination therapies. The provided experimental protocols and conceptual diagrams offer a framework for future investigations in this critical area of drug development.

References

Oritavancin and Telavancin: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth, objective comparison of two prominent lipoglycopeptide antibiotics, Oritavancin and Telavancin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on their mechanisms of action, in vitro activity, pharmacokinetic profiles, and clinical safety to inform research and development decisions.

Mechanism of Action

Both this compound and Telavancin are semisynthetic derivatives of vancomycin and share a foundational mechanism of inhibiting bacterial cell wall synthesis.[1][2][3] However, structural modifications grant them distinct and additional mechanisms that enhance their antibacterial activity, particularly against resistant Gram-positive pathogens.[2][3]

Telavancin exerts its bactericidal effect through a dual mechanism of action.[1][4][5] It inhibits the transglycosylation (polymerization) and transpeptidation (cross-linking) steps of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the cell wall precursors.[4][6] Additionally, its lipophilic side chain anchors the molecule to the bacterial cell membrane, causing rapid depolarization and increased permeability, which contributes to its potent and rapid bactericidal activity.[4][6]

This compound possesses a multi-faceted mechanism of action, targeting bacterial growth through at least three distinct pathways.[7][8][9] Like other glycopeptides, it inhibits the transglycosylation step of cell wall synthesis.[7][9][10] It also uniquely inhibits the transpeptidation (cross-linking) step by binding to the pentaglycyl bridging segment of peptidoglycan precursors.[7][9] Finally, its characteristic hydrophobic 4'-chlorobiphenylmethyl group interacts with and disrupts the integrity of the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death.[8][9][11] This multi-target action contributes to its activity against vancomycin-resistant strains.[9]

cluster_this compound This compound cluster_Telavancin Telavancin O_Node This compound O_TG Inhibition of Transglycosylation O_Node->O_TG Blocks Polymerization O_TP Inhibition of Transpeptidation O_Node->O_TP Blocks Cross-linking O_Membrane Membrane Disruption (Depolarization & Permeabilization) O_Node->O_Membrane Interacts via Lipophilic Tail T_Node Telavancin T_CWS Inhibition of Cell Wall Synthesis (Transglycosylation & Transpeptidation) T_Node->T_CWS Binds to D-Ala-D-Ala T_Membrane Membrane Disruption (Depolarization) T_Node->T_Membrane Interacts via Lipophilic Tail

Figure 1: Comparative Mechanisms of Action

In Vitro Activity

This compound and Telavancin both demonstrate potent in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][11][12] Notably, this compound often exhibits lower minimum inhibitory concentrations (MICs) and retains activity against certain vancomycin-resistant strains where Telavancin's activity is limited.[2]

OrganismThis compound MIC90 (µg/mL)Telavancin MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.12≤0.03
Staphylococcus aureus (MRSA)0.12≤0.03
Staphylococcus epidermidis0.12≤0.03
Enterococcus faecalis (VSE)0.060.25
Enterococcus faecium (VSE)0.12N/A
Enterococcus faecalis (VanA VRE)1>4
Enterococcus faecium (VanA VRE)0.25>4
Streptococcus pyogenes0.12≤0.12
Streptococcus agalactiae0.12≤0.12
Streptococcus pneumoniae0.008-1N/A
Vancomycin-Intermediate S. aureus (VISA)ActiveActive
Vancomycin-Resistant S. aureus (VRSA)ActivePoor Activity

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The comparative in vitro activity data presented is primarily derived from antimicrobial susceptibility testing performed via the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar media for 18-24 hours to ensure purity and viability.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: this compound and Telavancin are prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates.

  • Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

A Bacterial Isolate Culturing B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Wells with Bacterial Suspension B->D C Serial Dilution of Antibiotics in Microtiter Plate C->D E Incubate Plate (35°C for 16-20h) D->E F Read Plates and Determine MIC E->F G Lowest concentration with no visible growth F->G

References

Oritavancin vs. Standard-of-Care for Skin Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the clinical efficacy, safety, and experimental protocols of oritavancin compared to standard-of-care antibiotics for the treatment of acute bacterial skin and skin structure infections (ABSSSI).

Executive Summary

This compound, a long-acting lipoglycopeptide antibiotic, has emerged as a significant alternative to standard-of-care multidose antibiotic regimens for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Clinical data, primarily from the pivotal SOLO I and SOLO II trials, demonstrate that a single 1200 mg intravenous dose of this compound is non-inferior to a 7- to 10-day course of twice-daily intravenous vancomycin.[1][2][3] This single-dose regimen presents a paradigm shift in the management of ABSSSI, potentially reducing or eliminating the need for hospitalization and its associated costs and risks.[4] this compound's unique mechanism of action, which includes inhibition of transglycosylation and transpeptidation as well as disruption of bacterial cell membrane integrity, contributes to its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Comparative Efficacy Data

The primary evidence for this compound's efficacy is derived from the SOLO I and SOLO II trials, two identical, phase 3, multicenter, randomized, double-blind studies. These trials compared a single 1200 mg IV dose of this compound to a 7- to 10-day course of IV vancomycin in adult patients with ABSSSI.[2][7]

Table 1: Primary and Secondary Efficacy Endpoints from Pooled SOLO I & SOLO II Trials (mITT Population)
Efficacy EndpointThis compound (n=978)Vancomycin (n=981)Difference (95% CI)
Primary Composite Endpoint at 48-72h 81.2%80.9%0.3% (-3.3 to 3.9)
Cessation of lesion spread, absence of fever, no rescue antibiotic
Investigator-Assessed Clinical Cure at PTE 81.2%80.2%1.0% (-2.8 to 4.8)
Post-Therapy Evaluation (7-14 days after end of treatment)
≥20% Reduction in Lesion Area at 48-72h 86.4%84.1%2.3% (-0.8 to 5.4)

Data sourced from the pooled analysis of the SOLO I and SOLO II trials.[2]

Table 2: Clinical Efficacy in Outpatient Setting (Pooled SOLO Trials)
Efficacy EndpointThis compound (n=392)Vancomycin (n=400)Difference (95% CI)
Primary Composite Endpoint at ECE 80.4%77.5%2.9% (-2.8 to 8.5)
Investigator-Assessed Clinical Cure at PTE 83.4%80.5%2.9% (-2.4 to 8.3)

ECE: Early Clinical Evaluation (48-72 hours); PTE: Post-Therapy Evaluation.[8]

Table 3: Real-World Retrospective Study Outcomes
OutcomeThis compound (Single Dose)Standard of Care (Multi-Dose)P-value
Clinical Success (Cure or Improved) 90.2%77.4%0.134
Clinical Cure Rate 73.2%48.4%0.0315
Average Days of Therapy 1.07.2-
Per-Patient Cost Savings $2319--

Data from a single-site, retrospective chart review of 118 adult patients with ABSSSI.[9][10]

Experimental Protocols

The foundational evidence for this compound's efficacy is built upon the robust methodology of the SOLO I and SOLO II clinical trials.

SOLO I and SOLO II Trial Protocol
  • Study Design: Two identical Phase 3, multicenter, randomized, double-blind, non-inferiority studies.[2][3][7]

  • Patient Population: Adults with ABSSSI (cellulitis, major cutaneous abscess, or wound infection) requiring intravenous antibiotic therapy.[2][7]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or vancomycin.[3]

  • Treatment Arms:

    • This compound Arm: A single 1200 mg intravenous dose of this compound infused over 3 hours, followed by intravenous placebo every 12 hours to maintain blinding.[3]

    • Vancomycin Arm: Intravenous vancomycin (1 g or 15 mg/kg) every 12 hours for 7 to 10 days.[3]

  • Primary Efficacy Endpoint: A composite endpoint assessed at 48 to 72 hours after initiation of therapy, defined as the cessation of spreading or a reduction in the size of the baseline lesion, absence of fever, and no rescue antibiotic required.[2]

  • Secondary Efficacy Endpoints:

    • Investigator-assessed clinical cure at the post-therapy evaluation (7 to 14 days after the end of treatment).[2]

    • A ≥20% reduction in lesion area at 48 to 72 hours.[2]

  • Safety Assessment: Monitored up to Day 60.[2]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that distinguishes it from vancomycin. While both are glycopeptide antibiotics that inhibit cell wall synthesis, this compound possesses additional mechanisms that contribute to its rapid and potent bactericidal activity.[5][6]

  • Inhibition of Transglycosylation: Like vancomycin, this compound binds to the D-alanyl-D-alanine stem termini of the peptidoglycan precursors, blocking the transglycosylation step in cell wall synthesis.[5][6]

  • Inhibition of Transpeptidation: this compound also binds to the pentaglycyl bridging segment in the peptidoglycan, a secondary binding site not utilized by vancomycin. This action inhibits the transpeptidation (cross-linking) step of cell wall synthesis and contributes to its activity against vancomycin-resistant organisms.[5][6]

  • Cell Membrane Disruption: The presence of a hydrophobic 4'-chlorobiphenylmethyl group allows this compound to interact with and disrupt the bacterial cell membrane, leading to depolarization, permeabilization, and rapid, concentration-dependent cell death.[5][6] This mechanism is not shared by vancomycin.[6]

Visualizations

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_evaluation Efficacy and Safety Evaluation A Adult Patients with ABSSSI (Cellulitis, Abscess, Wound Infection) B Informed Consent and Baseline Assessment A->B C This compound Arm B->C n=978 D Vancomycin Arm (Standard of Care) B->D n=981 E Single 1200 mg IV Dose of this compound + Placebo Infusions for 7-10 days C->E F IV Vancomycin (1g or 15mg/kg) q12h for 7-10 days D->F G Primary Endpoint Assessment (48-72 hours) E->G F->G H Secondary Endpoint Assessment (Post-Therapy Evaluation: Day 14-24) G->H I Safety Follow-up (Day 60) H->I

Caption: Experimental workflow of the pivotal SOLO I and SOLO II clinical trials.

mechanism_of_action cluster_this compound This compound cluster_vancomycin Vancomycin (Standard of Care) O1 Inhibition of Transglycosylation BacterialCell Gram-Positive Bacterium O1->BacterialCell O2 Inhibition of Transpeptidation O2->BacterialCell O3 Cell Membrane Disruption O3->BacterialCell V1 Inhibition of Transglycosylation V1->BacterialCell Death Bactericidal Activity (Cell Death) BacterialCell->Death Inhibition of Cell Wall Synthesis & Membrane Disruption

Caption: Comparative mechanism of action of this compound and Vancomycin.

Conclusion

The available evidence strongly supports the efficacy and safety of a single intravenous dose of this compound as a non-inferior alternative to a multi-day course of vancomycin for the treatment of ABSSSI. The simplified dosing regimen of this compound offers significant potential for outpatient management, which may lead to reduced healthcare costs and improved patient convenience.[9][11] Its unique, multi-faceted mechanism of action provides potent bactericidal activity against a range of Gram-positive pathogens, including resistant strains. For researchers and drug development professionals, this compound represents a successful example of antibiotic innovation addressing the challenges of antimicrobial resistance and the need for more efficient treatment paradigms.

References

Oritavancin Outperforms Vancomycin and Daptomycin in Eradicating Stationary Phase Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data demonstrates the superior bactericidal activity of oritavancin against non-dividing, stationary phase bacteria, a critical factor in treating persistent infections. This enhanced efficacy is attributed to its unique multi-faceted mechanism of action that includes disruption of the bacterial cell membrane.

For researchers and drug development professionals grappling with the challenge of persistent bacterial infections, which are often characterized by slow-growing or dormant bacteria, the ability of an antibiotic to kill non-replicating cells is paramount. New data highlights the potent bactericidal activity of this compound against stationary phase Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, setting it apart from other glycopeptides like vancomycin and the lipopeptide daptomycin.

Superior Kill Rates Against a Formidable Foe

Stationary phase bacteria exhibit significantly reduced metabolic activity and are notoriously tolerant to many antibiotics that target processes active in growing cells. However, in vitro studies reveal that this compound demonstrates a concentration-dependent killing effect against these resilient bacteria.

A key study directly compared the bactericidal activity of this compound, vancomycin, and daptomycin against stationary-phase methicillin-susceptible S. aureus (MSSA). The results, summarized in the table below, clearly illustrate this compound's superior performance.

AntibioticConcentration (µg/mL)Time (hours)Log Reduction in CFU/mL
This compound 0.524~2.9
Vancomycin Free trough concentrations24Negligible
Daptomycin Free trough concentrations24Negligible
Data sourced from a study on this compound's activity against stationary-phase S. aureus.[1]

As the data indicates, at a clinically relevant concentration, this compound achieved a nearly 3-log reduction in bacterial count within 24 hours, signifying a 99.9% kill rate. In stark contrast, vancomycin and daptomycin showed minimal impact on the viability of stationary-phase bacteria under the same conditions.[1] This difference is critical in clinical settings where rapid bacterial eradication is necessary to resolve persistent infections.

A Multi-Pronged Attack: The Mechanism Behind this compound's Success

The enhanced efficacy of this compound stems from its multiple mechanisms of action.[2][3][4][5] Unlike traditional glycopeptides such as vancomycin, which primarily inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound possesses additional capabilities.[5][6] Its lipophilic side chain allows it to anchor to the bacterial membrane, leading to depolarization, increased permeability, and ultimately, cell death, even in non-dividing cells.[1][5][6] This membrane-disrupting activity is a key differentiator and is believed to be the principal mechanism against stationary-phase bacteria.[1]

cluster_this compound This compound's Mechanism of Action This compound This compound Transglycosylation Inhibition of Transglycosylation This compound->Transglycosylation Binds to peptidoglycan precursors Transpeptidation Inhibition of Transpeptidation This compound->Transpeptidation Binds to peptide bridges Membrane_Disruption Disruption of Cell Membrane Potential and Permeability This compound->Membrane_Disruption Anchors to membrane via lipophilic side chain Cell_Death Bacterial Cell Death Transglycosylation->Cell_Death Transpeptidation->Cell_Death Membrane_Disruption->Cell_Death

This compound's multi-faceted mechanism of action.

Experimental Protocol for Assessing Bactericidal Activity Against Stationary Phase Bacteria

To facilitate further research and validation, the following provides a detailed methodology for evaluating the bactericidal activity of antimicrobial agents against stationary phase bacteria, based on established protocols.

1. Bacterial Strain and Culture Conditions:

  • Select the desired bacterial strain (e.g., S. aureus ATCC 29213).
  • Prepare an overnight culture in a nutrient-rich broth such as Tryptic Soy Broth (TSB).
  • Incubate at 37°C with shaking to reach the stationary phase of growth (typically 16-18 hours).

2. Preparation of Stationary Phase Inoculum:

  • Harvest the stationary phase culture by centrifugation.
  • Wash the bacterial pellet with a nutrient-deficient medium, such as cation-adjusted Mueller-Hinton Broth (caMHB) supplemented with 2% lysed horse blood, to remove residual nutrients.
  • Resuspend the pellet in the nutrient-deficient medium to a final concentration of approximately 1 x 10^8 CFU/mL.

3. Time-Kill Assay:

  • Dispense the stationary phase bacterial suspension into sterile tubes.
  • Add the antimicrobial agents (this compound, vancomycin, daptomycin) at the desired concentrations (e.g., based on clinical breakpoints or pharmacokinetic/pharmacodynamic parameters). Include a growth control with no antibiotic.
  • Incubate the tubes at 37°C.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
  • Perform serial dilutions of the aliquots in sterile saline.
  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
  • Incubate the plates at 37°C for 24-48 hours.
  • Count the number of colonies to determine the CFU/mL at each time point.

4. Data Analysis:

  • Calculate the log10 reduction in CFU/mL for each antimicrobial agent at each time point compared to the initial inoculum (time 0).
  • Plot the log10 CFU/mL versus time to generate time-kill curves.
  • A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.

Start [label="Start:\nOvernight Culture\nin Nutrient-Rich Broth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Wash\nStationary Phase Cells"]; Resuspend [label="Resuspend in\nNutrient-Deficient Medium"]; Inoculate [label="Inoculate with\nAntimicrobial Agents"]; Incubate [label="Incubate at 37°C"]; Sample [label="Sample at\nMultiple Time Points"]; Plate [label="Serial Dilution\nand Plating"]; Count [label="Colony Counting (CFU/mL)"]; Analyze [label="Data Analysis:\nLog Reduction and\nTime-Kill Curves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Harvest; Harvest -> Resuspend; Resuspend -> Inoculate; Inoculate -> Incubate; Incubate -> Sample; Sample -> Plate; Plate -> Count; Count -> Analyze; }

Experimental workflow for stationary phase time-kill assay.

References

Cross-validation of Oritavancin susceptibility using vancomycin as a surrogate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oritavancin, a long-acting lipoglycopeptide antibiotic, demonstrates potent activity against a broad spectrum of Gram-positive bacteria. However, the widespread availability of commercial this compound susceptibility testing devices can be limited. This guide provides a comprehensive comparison of using the more readily available vancomycin susceptibility results as a surrogate to predict this compound susceptibility, supported by experimental data and detailed protocols.

Data Presentation: Surrogate Accuracy and MIC Comparisons

Numerous large-scale surveillance studies have validated the use of vancomycin as a reliable surrogate for predicting this compound susceptibility in specific Gram-positive pathogens. Vancomycin susceptibility has demonstrated a high degree of accuracy in predicting this compound susceptibility, ranging from 98.1% to 100.0% for indicated species[1].

A study analyzing 26,993 recent Gram-positive isolates from U.S. and European hospitals found that vancomycin susceptibility was highly predictive of this compound susceptibility[1]. The overall accuracy of using vancomycin as a surrogate for this compound susceptibility across more than 30,000 pathogens has been reported to be between 99.86% and 99.94%[2][3].

Below is a summary of the minimum inhibitory concentration (MIC) data and the predictive accuracy of vancomycin for this compound susceptibility.

Table 1: Comparative MIC90 Values for this compound and Vancomycin Against Various Gram-Positive Pathogens

Organism GroupVancomycin MIC90 (μg/mL)This compound MIC90 (μg/mL)
Staphylococcus aureus10.06
Coagulase-negative staphylococci (CoNS)20.06
Beta-hemolytic streptococci (BHS)0.50.12
Viridans group streptococci (VGS)10.06
Enterococci (ENT)>160.06

Data sourced from a study of 26,993 Gram-positive organisms[1].

Table 2: Predictive Accuracy of Vancomycin Susceptibility for this compound Susceptibility

Pathogen SpeciesPredictive Accuracy of Vancomycin Surrogate
Staphylococcus aureus>99.9%
Beta-hemolytic streptococci98.7% - 99.32%
Streptococcus anginosus group100.0%
Vancomycin-susceptible E. faecalis100.0%
Overall (indicated species) 99.86% - 99.94%

Data compiled from studies on over 30,000 isolates[2][3].

It is crucial to note that while vancomycin is an excellent predictor of this compound susceptibility, it is a poor predictor of this compound resistance in vancomycin-nonsusceptible enterococci. A significant percentage (93.3%) of vancomycin-nonsusceptible enterococci have been found to have this compound MIC values of ≤0.12 μg/ml[1].

Experimental Protocols

The gold standard for determining the susceptibility of bacteria to antimicrobial agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI)[4][5].

Reference Broth Microdilution Method for this compound Susceptibility Testing
  • Bacterial Isolate Preparation:

    • Subculture the bacterial isolate on a non-selective agar medium (e.g., blood agar or tryptic soy agar) to obtain a pure culture.

    • From an overnight culture, suspend well-isolated colonies in a saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculum Preparation:

    • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, supplement the broth with 2.5% to 5.0% lysed horse blood[4].

  • Microdilution Plate Preparation:

    • Use validated broth microdilution panels containing serial twofold dilutions of this compound. The concentration range typically spans from 0.001 to 16 µg/ml[6][7].

    • Crucially, for this compound testing, the broth medium must be supplemented with 0.002% polysorbate-80 to prevent drug binding to plastics, which can compromise the test's accuracy [3].

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air[7].

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Compare the resulting MIC to the established breakpoints from regulatory bodies like the U.S. Food and Drug Administration (FDA) to determine if the isolate is susceptible, intermediate, or resistant[3][8].

Vancomycin Susceptibility Testing as a Surrogate

The protocol for vancomycin susceptibility testing by broth microdilution is similar to that of this compound, with the key difference being the use of vancomycin in the microdilution panels and the absence of the requirement for polysorbate-80 supplementation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for susceptibility testing and the logical relationship of using vancomycin as a surrogate for this compound.

Susceptibility_Testing_Workflow cluster_prep Isolate Preparation cluster_mic MIC Determination cluster_interpretation Interpretation Isolate Bacterial Isolate PureCulture Pure Culture on Agar Isolate->PureCulture Suspension 0.5 McFarland Suspension PureCulture->Suspension Inoculum Standardized Inoculum in CAMHB Suspension->Inoculum Dilute Microdilution Broth Microdilution Plate (with antibiotic dilutions) Inoculum->Microdilution Inoculate Incubation Incubate 16-20h at 35°C Microdilution->Incubation Reading Read MIC Incubation->Reading Breakpoints Compare MIC to CLSI/FDA Breakpoints Reading->Breakpoints Result Report as Susceptible, Intermediate, or Resistant Breakpoints->Result

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Surrogate_Logic_Diagram cluster_testing Laboratory Testing cluster_decision Clinical Decision Pathway VancoTest Vancomycin Susceptibility Test (e.g., Broth Microdilution) VancoResult Vancomycin Susceptible? VancoTest->VancoResult OritaSusceptible Infer this compound Susceptible VancoResult->OritaSusceptible Yes (High Predictive Accuracy) OritaTest Perform this compound-specific Susceptibility Test VancoResult->OritaTest No

Caption: Logical pathway for using vancomycin as a surrogate for this compound.

References

Safety Operating Guide

Proper Disposal of Oritavancin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct handling and disposal of Oritavancin are critical for ensuring laboratory safety and environmental protection. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating specialized disposal procedures to prevent its release into sewer systems or waterways.[1] This guide provides detailed, step-by-step instructions for the proper disposal of this compound waste in a research setting.

Key Disposal Principles and Data

All personnel handling this compound should be familiar with the following core principles. Adherence to these guidelines is essential for regulatory compliance and environmental safety.

ParameterGuidelineRationale & Citation
Waste Classification Hazardous Chemical Waste; EcotoxicThis compound is toxic to aquatic life with long-lasting effects.[1] Antibiotic waste, in general, is considered chemical waste.[2]
Primary Disposal Method Chemical IncinerationSurplus and non-recyclable products should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
Waste Collection Approved, sealed containersCollect waste in suitable, closed containers designated for hazardous chemical waste.[3][4]
Prohibited Disposal Routes Drains, Sewers, General TrashDischarge into the environment must be avoided to prevent harm to aquatic life.[1][3]
Regulatory Compliance Local, State, FederalAll disposal activities must be in accordance with prevailing country, federal, state, and local regulations.[5][6]

Standard Protocol for this compound Disposal

This protocol outlines the procedural steps for the safe segregation, containment, and disposal of all forms of this compound waste, including pure substance, solutions, and contaminated laboratory materials.

I. Personal Protective Equipment (PPE)

  • Before handling this compound waste, ensure appropriate PPE is worn, including gloves and a lab coat.[3] In case of dust or aerosol formation, respiratory protection (e.g., N95 or P1 dust mask) is recommended.[3]

II. Waste Segregation and Collection

  • Identify Waste Streams : Identify all materials contaminated with this compound. This includes:

    • Surplus or expired this compound powder.

    • Unused or leftover reconstituted solutions.

    • Contaminated labware such as vials, pipette tips, gloves, and bench paper.[7]

    • Contaminated packaging.[3]

  • Segregate at Source : Do not mix this compound waste with non-hazardous, biological, or other waste streams.[8][9] this compound is not deactivated by standard autoclaving and must be treated as chemical waste.[2]

III. Containment and Labeling

  • Use Appropriate Containers : Place all this compound waste into a designated, UN-approved container for hazardous chemical waste.[4] The container must be compatible with the waste and have a secure, sealable lid to prevent leaks or spills.[3][9]

  • Label Containers Clearly : Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][9]

IV. Final Disposal Procedure

  • Engage a Licensed Professional : The disposal of this compound waste must be handled by a licensed professional waste disposal service.[3] Do not attempt to dispose of this material through standard laboratory or municipal waste channels.

  • Specify Incineration : Inform the disposal company that the recommended method of destruction is chemical incineration.[3] For efficient incineration, the material may be dissolved or mixed with a combustible solvent by the disposal service.[3]

  • Maintain Records : Keep accurate records of all hazardous waste disposal activities, in compliance with institutional and regulatory requirements.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

G start This compound Waste Generated (Unused product, contaminated labware) precaution Warning: Toxic to aquatic life. Do NOT dispose down drain or in general trash. start->precaution segregate Segregate as Hazardous Chemical Waste precaution->segregate contain Place in a designated, sealed, and clearly labeled waste container. segregate->contain contact Arrange for disposal via a licensed professional waste disposal service. contain->contact incinerate Recommended Method: Chemical incineration with afterburner and scrubber. contact->incinerate regulations Ensure compliance with all local, state, and federal regulations. incinerate->regulations

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Oritavancin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides procedural guidance for the safe handling and disposal of Oritavancin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of the substance.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, appropriate personal protective equipment and engineering controls are essential to minimize exposure.[1] Although this compound is not classified as a hazardous substance or mixture, following standard laboratory safety protocols is crucial.[1]

Recommended Personal Protective Equipment: [1]

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing
Respiratory Suitable respirator

Engineering Controls:

  • Work should be conducted in an area with adequate ventilation.[1]

  • An accessible safety shower and eye wash station should be available.[1]

Handling and Storage Procedures

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use in areas equipped with appropriate exhaust ventilation.[1]

Conditions for Safe Storage:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month
  • Keep containers tightly sealed in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, the following steps should be taken:

  • Wear full personal protective equipment.[1]

  • Ensure adequate ventilation and evacuate personnel to a safe area.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of contaminated material according to disposal protocols.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Skin Contact Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]

Disposal Plan

All waste materials, including unused this compound and contaminated items, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1][2] This includes contaminated packaging.[1]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Oritavancin_Handling_Workflow start Start: Receive this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator assess_hazards->don_ppe prepare_work_area Prepare Work Area: - Ensure Ventilation - Verify Eyewash/Shower Access don_ppe->prepare_work_area handling Handling this compound: - Weighing - Reconstitution - Dilution prepare_work_area->handling storage Store this compound (Refer to Temperature Chart) handling->storage Store Unused Material spill_check Accidental Release? handling->spill_check spill_procedure Follow Spill Procedure: - Evacuate - Contain - Decontaminate spill_check->spill_procedure Yes decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No spill_procedure->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Waste (Follow Regulations) doff_ppe->waste_disposal end End of Procedure waste_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oritavancin
Reactant of Route 2
Oritavancin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.